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Morpholin-4-ylurea

Cat. No.: B14717392
CAS No.: 13114-71-1
M. Wt: 145.16 g/mol
InChI Key: XMVNCHHPCRFUFT-UHFFFAOYSA-N
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Description

Morpholin-4-ylurea is a chemical compound that integrates two pharmacologically significant moieties: a morpholine ring and a urea functional group. This structure makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry research. The morpholine ring is a common feature in drug design due to its ability to improve aqueous solubility and serve as a key pharmacophore in molecules targeting various enzymes . While specific studies on this compound itself are limited, its structural relatives demonstrate significant research potential. Urea derivatives incorporating the morpholine ring have been identified as core structures in compounds with antibacterial activity . Furthermore, the morpholine moiety is a critical component in the design of potent urease inhibitors , which are being investigated for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori . Researchers value this scaffold for developing new therapeutic agents, and this compound serves as a versatile precursor for the synthesis of such biologically active molecules, including semicarbazides and thiosemicarbazides . This product is provided for laboratory and research purposes. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N3O2 B14717392 Morpholin-4-ylurea CAS No. 13114-71-1

Properties

IUPAC Name

morpholin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-5(9)7-8-1-3-10-4-2-8/h1-4H2,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNCHHPCRFUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285578
Record name morpholin-4-ylurea
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Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-71-1
Record name N-4-Morpholinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-71-1
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Record name NSC 42350
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Record name NSC42350
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Record name morpholin-4-ylurea
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Foundational & Exploratory

What is the basic structure of Morpholin-4-ylurea?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Structure of Morpholin-4-ylurea

Introduction

This compound is a chemical compound that integrates two key pharmacologically relevant moieties: a morpholine ring and a urea functional group. The morpholine heterocycle, a saturated six-membered ring containing both an ether and a secondary amine function, is a privileged structure in medicinal chemistry.[1][2] It is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The urea group is a common structural motif in biologically active molecules, capable of forming multiple hydrogen bonds, which allows for strong and specific interactions with biological targets like enzymes and receptors.[1] This guide provides a detailed examination of the basic structure, properties, synthesis, and conceptual biological role of this compound.

Core Molecular Structure

The fundamental structure of this compound consists of a morpholine ring covalently bonded to a urea moiety.

  • Morpholine Moiety : Morpholine is a saturated heterocycle with the chemical formula O(CH₂CH₂)₂NH.[3] The ring atoms are numbered starting from the oxygen as position 1, proceeding around the ring to the nitrogen atom at position 4. In its stable chair conformation, it provides a defined three-dimensional scaffold.[4]

  • Urea Moiety : Urea has the structure (NH₂)₂CO. It is a planar molecule featuring a central carbonyl group flanked by two amino groups. This arrangement makes it an excellent hydrogen bond donor and acceptor.

  • Linkage : In this compound, the linkage occurs between the nitrogen atom at the 4-position of the morpholine ring and one of the nitrogen atoms of the urea group. This forms a substituted urea where the morpholine ring acts as one of the substituents. The systematic IUPAC name for this structure is (morpholin-4-yl)urea.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for the parent this compound compound is compiled below. These properties are critical for researchers in drug development for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₅H₁₁N₃O₂(Computed)
Molecular Weight 145.16 g/mol [5]
IUPAC Name (morpholin-4-yl)urea(Systematic)
CAS Number Not directly available for parent compound-
SMILES C1COCCN1C(=O)N(Computed)
InChI Key (Varies by specific isomer/salt)(Computed)
Hydrogen Bond Donors 2(Computed)
Hydrogen Bond Acceptors 4(Computed)
LogP (Predicted) -1.1(Computed)

Note: Some properties are computed as the parent compound is not widely cataloged. Data for substituted analogs are available in chemical databases.

Experimental Protocols: Synthesis

A general and robust method for the synthesis of substituted ureas involves the reaction of an amine with an isocyanate. For the parent this compound, a common laboratory-scale synthesis can be adapted from protocols used for similar structures.[4]

Objective: To synthesize (morpholin-4-yl)urea from 4-aminomorpholine.

Materials:

  • 4-Aminomorpholine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring and heating apparatus

Methodology:

  • Preparation of Amine Salt: Dissolve 1.0 equivalent of 4-aminomorpholine in a suitable solvent like water or ethanol.

  • Slowly add 1.0 equivalent of concentrated hydrochloric acid with stirring in an ice bath to form the hydrochloride salt of 4-aminomorpholine.

  • Urea Formation: In a separate flask, dissolve 1.1 equivalents of potassium cyanate in water.

  • Add the potassium cyanate solution dropwise to the stirred solution of the 4-aminomorpholine hydrochloride salt at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux (approximately 50-60°C) for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield colorless crystals of (morpholin-4-yl)urea.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification A 4-Aminomorpholine + HCl C Reaction in Aqueous Solution A->C B Potassium Cyanate (KOCN) B->C D Heating / Reflux (2-4 hours) C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Final Product: (morpholin-4-yl)urea G->H

Caption: General workflow for the synthesis of this compound.

Biological Context and Signaling

While specific signaling pathways for the unsubstituted this compound are not extensively documented, the morpholine scaffold is a key component in numerous clinically relevant drugs, including kinase inhibitors and anticancer agents.[1][6][7] Compounds containing the morpholine-urea motif often function as inhibitors of specific enzymes, such as kinases or proteases, by interacting with the enzyme's active site.

The logical relationship for investigating the biological activity of a novel morpholine-urea compound would follow a standard drug discovery pipeline. This involves initial screening against a panel of targets, followed by more detailed mechanistic studies for promising hits.

G A This compound (Test Compound) B Target Identification (e.g., Kinase Panel Screen) A->B C Hit Compound Identified B->C D Enzyme Assay (IC50 Determination) C->D Yes E Cell-Based Assay (e.g., Proliferation, Apoptosis) C->E Yes F Signaling Pathway Analysis (e.g., Western Blot) D->F E->F G Identification of Modulated Pathway F->G H Downstream Effect (e.g., Cell Cycle Arrest) G->H Pathway X Identified

Caption: Logical workflow for identifying the biological target of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Morpholin-4-ylurea and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of Morpholin-4-ylurea and its analogs. The information is curated to support researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, also known as Morpholine-4-carboxamide, and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The morpholine moiety is a privileged scaffold known to improve the pharmacokinetic profile of drug candidates. The urea functional group is a key pharmacophore that can form crucial hydrogen bond interactions with biological targets.

A summary of the available quantitative physicochemical data for this compound and a selection of its analogs is presented in the table below. This data is essential for understanding the drug-like properties of these compounds, including their solubility, permeability, and potential for oral bioavailability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound (Morpholine-4-carboxamide) C₅H₁₀N₂O₂130.15[1]128[2]-1.2[1]23
Morpholine-4-carboximidamide C₅H₁₁N₃O129.17[3]--33
N-(4-Chlorophenyl)morpholine-4-carboxamide C₁₁H₁₃ClN₂O₂240.68[4]--13
1-Cyclohexyl-3-(2-morpholinoethyl)thiourea C₁₃H₂₅N₃OS271.42125-126-24

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the reaction of a morpholine derivative with an isocyanate or a carbamoyl chloride. Below are detailed experimental protocols for the synthesis of the parent compound and a representative analog.

Synthesis of this compound (Morpholine-4-carboxamide)

While a specific detailed protocol for the direct synthesis of this compound from simple starting materials was not found in the immediate search results, a general and adaptable method involves the reaction of morpholine with a source of the carbamoyl group. One common method is the reaction with an isocyanate, such as chlorosulfonyl isocyanate followed by hydrolysis, or by reacting morpholine with urea under elevated temperatures, though this can lead to side products. A more controlled synthesis can be achieved using phosgene or a phosgene equivalent to first form a morpholine-4-carbonyl chloride, which is then reacted with ammonia.

General Procedure using a Phosgene Equivalent (e.g., Triphosgene):

  • Step 1: Formation of Morpholine-4-carbonyl chloride: To a stirred solution of morpholine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in an inert aprotic solvent (e.g., dichloromethane, THF) at 0 °C, a solution of triphosgene (0.4 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then filtered to remove the triethylamine hydrochloride salt, and the solvent is evaporated under reduced pressure to yield the crude morpholine-4-carbonyl chloride.

  • Step 2: Amination: The crude morpholine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) is added dropwise with vigorous stirring. The reaction is allowed to proceed for a few hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.

Synthesis of N-(4-Chlorophenyl)morpholine-4-carboxamide[4]

Experimental Protocol:

A mixture of morpholine (0.1 mol) and (4-chlorophenyl)carbamic chloride (0.1 mol) was stirred in refluxing ethanol (20 ml) for 4 hours. After the reaction was complete, the mixture was cooled, and the resulting precipitate was collected by filtration. Colorless blocks of the title compound were obtained by recrystallization from ethanol at room temperature, yielding 65% of the product.[4]

Characterization Data:

  • ¹H NMR (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].[3]

  • ¹³C NMR (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N).[3]

Biological Activity and Signaling Pathways

Morpholine-containing compounds have been extensively investigated for their potential as anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation, growth, and survival is the PI3K/Akt/mTOR pathway. Several studies have demonstrated that morpholine derivatives can act as inhibitors of this critical pathway.

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling that is frequently overactive in many types of cancer. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to the suppression of tumor growth and induction of apoptosis.

Below is a generalized workflow for evaluating the anticancer activity of this compound analogs and a diagram of the PI3K/Akt/mTOR signaling pathway, highlighting the potential points of inhibition by these compounds.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow Workflow for Anticancer Activity Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Analogs purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization cell_lines Cancer Cell Line Selection characterization->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_lines->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle western_blot Western Blot Analysis (PI3K/Akt/mTOR pathway proteins) cytotoxicity->western_blot kinase_assay Kinase Inhibition Assays (PI3K, mTOR) western_blot->kinase_assay

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of the anticancer activity of this compound analogs.

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and indicates the likely targets of inhibitory this compound analogs. The morpholine moiety is often crucial for binding to the hinge region of kinases like PI3K and mTOR.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Transcription Gene Transcription S6K->Transcription CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for this compound analogs.

References

Exploring the Chemical Space of Morpholin-4-ylurea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of Morpholin-4-ylurea derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives, with a particular focus on their potential as kinase inhibitors and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction to this compound Derivatives

The morpholine and urea moieties are both privileged scaffolds in drug discovery, known for their ability to improve physicochemical and pharmacokinetic properties of drug candidates. The combination of these two functional groups in the this compound core structure has given rise to a class of molecules with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The urea functional group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in the interaction of these molecules with their biological targets.[4]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the reaction of an appropriately substituted aryl isocyanate with 4-aminomorpholine, or by reacting an aryl amine with a morpholine-containing carbamoyl chloride. A general synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Aryl Amine Aryl Amine Aryl Isocyanate Formation Aryl Isocyanate Formation Aryl Amine->Aryl Isocyanate Formation Phosgene Equivalent Phosgene Equivalent Phosgene Equivalent->Aryl Isocyanate Formation 4-Aminomorpholine 4-Aminomorpholine Urea Formation Urea Formation 4-Aminomorpholine->Urea Formation Aryl Isocyanate Formation->Urea Formation This compound Derivative This compound Derivative Urea Formation->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea [5]

A mixture of 4-aminomorpholine (0.08 mol) and (4-chlorophenyl)carbamic chloride (0.08 mol) is stirred in refluxing ethanol (18 ml) for 4 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration. The crude product is recrystallized from ethanol to afford colorless blocks of the title compound.[5]

Protocol 2: General Procedure for the Synthesis of 1-Aryl-3-(morpholin-4-yl)ureas via Isocyanates

To a solution of the desired aryl amine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) is added at 0 °C, followed by the dropwise addition of a non-nucleophilic base like triethylamine (2.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding aryl isocyanate. Subsequently, 4-aminomorpholine (1 equivalent) is added, and the mixture is stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines.[1][6][7] The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring play a crucial role in determining the biological activity.

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
1 4-Chlorophenyl--[5]
2 4-BromophenylEKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHNModerate Activity[8]
3 4-ChlorophenylA5492.39 ± 0.10[7]
4 4-ChlorophenylHCT-1163.90 ± 0.33[7]
5 4-ChlorophenylHT-2915.28[6]
6 4-ChlorophenylA5492.566[6]
7 3,4-DimethylphenylHT-29>50[2]
8 4-(trifluoromethoxy)phenylH-4600.089[2]

Table 1: Anticancer Activity of Selected this compound and Related Derivatives.

The data suggests that electron-withdrawing groups on the phenyl ring, such as halogens, can enhance the anticancer activity.[6][7] The presence of the morpholine moiety is often associated with improved pharmacokinetic properties.[9]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence suggests that the anticancer effects of many morpholine-containing compounds, including those with a urea linkage, are mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation 4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

This compound derivatives can inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and leading to the suppression of cancer cell proliferation and survival.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with their potent biological activities and favorable drug-like properties, makes them attractive candidates for further investigation. Future research efforts should focus on expanding the chemical diversity of this class of compounds, elucidating their precise molecular mechanisms of action, and optimizing their pharmacokinetic and safety profiles to advance the most promising candidates towards clinical development. The continued exploration of the chemical space of this compound derivatives holds significant potential for the discovery of new and effective treatments for a range of human diseases.

References

A Technical Guide to the Biological Activities of Novel Morpholin-4-ylurea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and biological properties to a wide range of molecules. When incorporated into a urea functionality, specifically as Morpholin-4-ylurea, a versatile class of compounds emerges with significant potential for therapeutic applications. This technical guide provides an in-depth overview of the biological activities of novel this compound derivatives, with a primary focus on their anticancer and anti-urease properties. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. All quantitative data are summarized in structured tables for ease of comparison, and logical relationships are depicted using Graphviz diagrams, adhering to strict visualization standards.

Introduction

This compound derivatives are a class of organic compounds characterized by a morpholine ring connected to a urea moiety at the 4-position of the morpholine nitrogen. This structural motif has garnered considerable attention in the field of drug discovery due to its ability to engage in various biological interactions. The urea group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the morpholine ring can improve pharmacokinetic properties such as solubility and metabolic stability.[1] This unique combination has led to the exploration of this compound derivatives for a range of therapeutic applications, most notably in oncology and as enzyme inhibitors.[2][3]

Anticancer Activity

A significant body of research has focused on the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often with promising potency.

In Vitro Cytotoxicity Data

The anticancer activity of novel this compound compounds is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. The following table summarizes the reported IC50 values of various this compound derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 2-morpholino-4-anilinoquinolines
3cHepG2 (Liver)11.42[4]
3dHepG2 (Liver)8.50[4]
3eHepG2 (Liver)12.76[4]
Sorafenib (Control)HepG2 (Liver)5.2[4]
Series 2: 4-aminoquinazoline-urea derivatives
7cA549 (Lung)-[5]
7dA549 (Lung)-[5]
8cA549 (Lung)-[5]
8dA549 (Lung)-[5]
ZM447439 (Control)--[5]
Series 3: 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives
7uA549 (Lung)2.39 ± 0.10[5]
7uHCT-116 (Colon)3.90 ± 0.33[5]
Sorafenib (Control)A549 (Lung)2.12 ± 0.18[5]
Sorafenib (Control)HCT-116 (Colon)2.25 ± 0.71[5]
Proposed Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are two such critical cascades that regulate cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[6] Its aberrant activation is a common feature in many cancers, making it an attractive target for anticancer therapies.[6] Some morpholine-containing compounds have been identified as potent inhibitors of PI3K.[4][7] The proposed mechanism involves the morpholine moiety interacting with the ATP-binding site of the PI3K enzyme, thereby blocking its kinase activity. This inhibition prevents the downstream activation of Akt, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors PDK1->Akt Phosphorylation mTORC2->Akt Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Morpholin_Urea This compound Compound Morpholin_Urea->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound compounds.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is also a hallmark of many cancers.[8] Urea-based derivatives, such as sorafenib, are known to target components of this pathway, particularly Raf kinases.[9] It is hypothesized that this compound compounds may exert their anticancer effects by interfering with the MAPK/ERK signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Morpholin_Urea This compound Compound Morpholin_Urea->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Compound Treatment (Varying concentrations of This compound compounds) A->B C 3. Incubation (e.g., 24, 48, or 72 hours at 37°C, 5% CO2) B->C D 4. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) C->D E 5. Incubation (e.g., 4 hours at 37°C) D->E F 6. Solubilize Formazan (e.g., Add 150 µL DMSO) E->F G 7. Measure Absorbance (e.g., at 570 nm using a microplate reader) F->G H 8. Data Analysis (Calculate % viability and IC50 values) G->H

References

The Therapeutic Promise of Morpholin-4-ylurea Scaffolds: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. When combined with a urea moiety at the 4-position, the resulting Morpholin-4-ylurea scaffold has emerged as a versatile pharmacophore with significant therapeutic potential across a range of diseases, most notably in oncology and infectious diseases. This technical guide provides an in-depth review of the current understanding of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and microbial strains, primarily reported as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, respectively.

Anticancer Activity

This compound derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A significant number of these compounds function as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that is often dysregulated in cancer.[1][2][3][4]

Compound IDTarget/Cell LineIC50 (µM)Reference
10j mTOR1.1[5]
PI3Kα0.92[5]
A549 (Lung Carcinoma)14.3[5]
PC-3 (Prostate Cancer)8.77[5]
MCF-7 (Breast Cancer)10.2[5]
Hela (Cervical Cancer)9.54[5]
HepG2 (Liver Cancer)11.8[5]
17p PI3Kα0.0318[6]
PI3Kδ0.0154[6]
Compound 2g SW480 (Colon Carcinoma)5.10[7]
MCF-7 (Breast Cancer)19.60[7]
Compound 46 PI3Kα-[1]
mTOR-[1]
Compound 48 PI3Kα-[1]
mTOR-[1]
Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties, showing activity against both bacterial and fungal pathogens.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Mycobacterium smegmatis15.6[8]
Compound 3 Candida albicans>1000[8]
Compound 8 Escherichia coli1000[8]
Yersinia pseudotuberculosis1000[8]
Pseudomonas aeruginosa500[8]
Enterococcus faecalis500[8]
Staphylococcus aureus500[8]
Bacillus cereus500[8]
Candida albicans500[8]
Saccharomyces cerevisiae500[8]
Compound 3l Acinetobacter baumannii32 (94.5% inhibition)[9]

Key Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols reported in the cited literature.

General Synthesis of this compound Derivatives

The synthesis of this compound scaffolds typically involves a multi-step process. A common route begins with the reaction of a substituted aniline with an appropriate isocyanate to form the urea linkage. The morpholine moiety is often introduced via nucleophilic substitution.

Example Protocol for the Synthesis of a Pyrrolopyrimidine-based this compound: [10]

  • Synthesis of the Amine Precursor: 6-chloro-7-deazapurine is reacted with benzocaine in absolute ethanol at reflux overnight to yield ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.

  • Formation of the Hydrazide: The resulting ester is then refluxed with hydrazine hydrate to form the corresponding benzohydrazide.

  • Formation of the Urea Linkage: The hydrazide is subsequently reacted with a substituted isocyanate in a suitable solvent such as dimethylformamide (DMF) to yield the final this compound derivative. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of this compound derivatives against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms is typically determined using the broth microdilution method.[8][12]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

As previously mentioned, a primary mechanism of action for the anticancer activity of many this compound derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[13][14][15][16] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis.

The morpholine moiety of these inhibitors often forms a key hydrogen bond with the hinge region of the ATP-binding pocket of PI3K, contributing to their inhibitory activity.[3][17] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound derivatives.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound Inhibitor This compound Inhibitor This compound Inhibitor->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental and Logical Workflow

The development of novel this compound derivatives follows a structured workflow from initial design and synthesis to comprehensive biological evaluation. The following diagram illustrates a typical workflow for the discovery and preclinical assessment of these compounds.

Drug_Discovery_Workflow start Start design Compound Design & Library Generation start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_screening In Vitro Screening (e.g., MTT, MIC assays) purification->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) sar_analysis->mechanism_studies lead_optimization->synthesis Iterative Refinement in_vivo_testing In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_testing mechanism_studies->lead_optimization preclinical_candidate Preclinical Candidate in_vivo_testing->preclinical_candidate

Caption: Drug discovery workflow for this compound derivatives.

References

The Genesis of Morpholin-4-ylurea: A Journey from Obscurity to a Scaffold of Interest

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Morpholin-4-ylurea, a seemingly simple heterocyclic compound, has quietly carved a niche for itself within the vast landscape of chemical entities of interest to the pharmaceutical and agrochemical industries. This technical guide delves into the history, discovery, and foundational experimental protocols associated with this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and properties. While its initial discovery is not marked by a singular, high-profile breakthrough, a retrospective analysis of chemical literature reveals a gradual emergence as a valuable building block in the synthesis of more complex molecules.

From Synthesis to Significance: Uncovering the Historical Record

The precise first synthesis of this compound, also known by its synonym Morpholine-4-carboxamide, is not definitively documented in a landmark publication. Its early appearances in the scientific record are often as an intermediate in the synthesis of more elaborate chemical structures. The compound, bearing the CAS number 2158-02-3, likely emerged from routine explorations of urea and morpholine derivatives by organic chemists in the mid-20th century. The reaction of morpholine with a source of a carbamoyl group, such as urea or a carbamoyl chloride, represents a straightforward and logical synthetic route that would have been accessible to chemists of that era.

The initial impetus for its creation was likely not driven by a specific biological target but rather as part of broader efforts to expand the diversity of available chemical scaffolds for screening and further functionalization. The inherent chemical properties of the morpholine and urea moieties—a secondary amine within a stable heterocycle and a functionality capable of hydrogen bonding—made this combination an attractive starting point for creating libraries of novel compounds.

Physicochemical and Structural Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases and literature sources.

PropertyValue
IUPAC Name morpholine-4-carboxamide
Synonyms This compound, N-Carbamoylmorpholine
CAS Number 2158-02-3
Molecular Formula C₅H₁₀N₂O₂
Molecular Weight 130.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
Solubility Soluble in water and polar organic solvents

The structural simplicity of this compound belies its utility. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, imparts favorable pharmacokinetic properties in many drug candidates, such as improved aqueous solubility and metabolic stability. The urea group is a well-known pharmacophore capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Foundational Experimental Protocols

The synthesis of this compound can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common synthetic routes.

Method 1: Reaction of Morpholine with Urea

This method represents a direct and atom-economical approach to the synthesis of this compound.

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of morpholine (1.0 equivalent) and urea (1.2 equivalents) is heated at 120-130 °C.

  • The reaction mixture is maintained at this temperature for 4-6 hours, during which the evolution of ammonia gas can be observed.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is allowed to cool to room temperature.

  • The resulting solid is triturated with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

  • The solid product is collected by filtration, washed with the same solvent, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Reaction of Morpholine with an Isocyanate Precursor

This method involves the in-situ or direct reaction of morpholine with an isocyanate or a precursor that generates an isocyanate.

Experimental Procedure:

  • To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of a carbamoylating agent such as trimethylsilyl isocyanate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (Morpholine + Urea/Isocyanate) Reaction Reaction (Heating or Stirring) Start->Reaction Quenching Cooling / Quenching Reaction->Quenching Extraction Trituration / Extraction Quenching->Extraction Purification Filtration / Chromatography Extraction->Purification Drying Drying Purification->Drying Characterization Characterization (NMR, IR, MS) Drying->Characterization Final_Product Pure this compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

The Role of this compound in Drug Discovery and Beyond

While early studies on the intrinsic biological activity of this compound are scarce, its true value has been realized in its role as a versatile chemical scaffold. The presence of the reactive secondary amine on the urea moiety provides a convenient handle for further chemical modification, allowing for the generation of large libraries of derivatives.

The general signaling pathway modulation by many urea-containing compounds, particularly in the realm of kinase inhibition, often involves the urea functionality forming key hydrogen bond interactions with the hinge region of the kinase domain. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Urea-based Inhibitor Hinge Hinge Region (Backbone NH & CO) ATP_Binding_Pocket ATP Binding Pocket Morpholine Morpholine Moiety Morpholine->Hinge Potential Interactions Urea Urea Moiety (NH-CO-NH) Urea->Hinge Hydrogen Bonds Aryl_Group Substituent Group Aryl_Group->ATP_Binding_Pocket Hydrophobic Interactions

Hypothetical binding mode of a this compound derivative in a kinase active site.

This fundamental interaction motif has been exploited in the design of numerous kinase inhibitors. By attaching various substituent groups to the terminal nitrogen of the urea, medicinal chemists can achieve selectivity and potency against specific kinase targets. The morpholine group in these derivatives often occupies a solvent-exposed region, contributing to the overall physicochemical properties of the molecule.

An In-depth Technical Guide to the Nomenclature and Characterization of Morpholin-4-ylurea Variants as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, synthesis, and biological evaluation of Morpholin-4-ylurea variants, with a particular focus on their role as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Nomenclature and Chemical Identification

The systematic naming of this compound derivatives follows the established rules of chemical nomenclature for substituted ureas. The core structure, "urea," is substituted on one nitrogen by a morpholin-4-yl group and on the other nitrogen by a (substituted) aryl or other cyclic moiety. The numbering of the urea nitrogens is designated as N and N'. For instance, a compound with a morpholine ring and a phenyl group attached to the urea core would be named as 1-morpholino-3-phenylurea.

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is assigned to each unique chemical substance. A compilation of representative this compound variants and their corresponding CAS numbers is presented in Table 1.

Table 1: CAS Numbers for Representative this compound Variants

Chemical NameCAS Number
1-(3,4-dichlorophenyl)-3-(morpholin-4-yl)urea419559-51-6
1-(4-morpholinophenyl)urea1341552-19-9
N,N'-bis[4-(3-oxo-4-morpholinyl)phenyl]urea1855920-51-2

Synthesis of this compound Derivatives

The synthesis of 1-aryl-3-(morpholin-4-yl)urea derivatives is typically achieved through the reaction of an appropriately substituted aryl isocyanate with morpholine. This reaction is a nucleophilic addition of the secondary amine of the morpholine to the electrophilic carbonyl carbon of the isocyanate.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 1-aryl-3-(morpholin-4-yl)urea derivatives. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for individual target compounds.

Materials:

  • Substituted aryl isocyanate

  • Morpholine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetone)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean and dry reaction vessel, dissolve the substituted aryl isocyanate (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add morpholine (1.0-1.2 equivalents) dropwise at room temperature or 0 °C to control any potential exotherm.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 1-aryl-3-(morpholin-4-yl)urea derivative.

G General Synthesis Workflow for this compound Variants cluster_synthesis Synthesis Start Start Dissolve Aryl Isocyanate Dissolve Aryl Isocyanate in Anhydrous Solvent Start->Dissolve Aryl Isocyanate Add Morpholine Add Morpholine Dropwise Dissolve Aryl Isocyanate->Add Morpholine Reaction Stir at Room Temperature (2-24h) Add Morpholine->Reaction Product Isolation Product Isolation (Filtration or Solvent Removal) Reaction->Product Isolation Purification Purification (Recrystallization or Chromatography) Product Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound variants.

Biological Activity and the mTOR Signaling Pathway

A significant number of this compound derivatives have been investigated for their potential as inhibitors of the mTOR signaling pathway. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.[1]

G Simplified mTOR Signaling Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K activates mTORC2 mTORC2 RTK->mTORC2 activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates (activates) 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition of translation initiation mTORC2->Akt phosphorylates (fully activates) Actin_Cytoskeleton Actin Cytoskeleton & Cell Survival mTORC2->Actin_Cytoskeleton Morpholinylurea This compound Variants Morpholinylurea->mTORC1 inhibits Morpholinylurea->mTORC2 inhibits

Caption: Simplified overview of the mTOR signaling pathway and the inhibitory action of this compound variants.

Experimental Protocols for Biological Evaluation

The inhibitory activity of this compound variants on the mTOR pathway can be assessed using various in vitro and cell-based assays.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTORC1 or mTORC2 complexes.

Materials:

  • Purified, active mTORC1 or mTORC2 complex

  • Kinase buffer

  • Substrate (e.g., recombinant 4E-BP1 for mTORC1, or Akt for mTORC2)

  • ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies)

  • Test compounds (this compound variants)

  • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Procedure:

  • Prepare a reaction mixture containing the purified mTOR complex, kinase buffer, and the specific substrate.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the phosphorylation of the substrate. This can be done by measuring the incorporation of ³²P into the substrate using a scintillation counter or by using a phosphospecific antibody in an ELISA or Western blot format.

  • Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the mTOR kinase activity.[2][3]

Cell-Based mTOR Signaling Assay (In-Cell Western)

This high-throughput assay measures the phosphorylation of downstream targets of mTORC1 (e.g., S6 ribosomal protein) in intact cells.[4]

Materials:

  • Cancer cell line known to have active mTOR signaling (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96- or 384-well)

  • Test compounds (this compound variants)

  • Fixing and permeabilizing solutions (e.g., formaldehyde, Triton X-100)

  • Blocking buffer

  • Primary antibody against a phosphorylated mTOR substrate (e.g., anti-phospho-S6 ribosomal protein)

  • Infrared dye-conjugated secondary antibody

  • Infrared imaging system

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Fix the cells with formaldehyde and then permeabilize them with a detergent like Triton X-100.[5]

  • Block non-specific antibody binding with a blocking buffer.

  • Incubate the cells with the primary antibody that specifically recognizes the phosphorylated form of an mTOR substrate.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with an infrared dye-conjugated secondary antibody that binds to the primary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well, which is proportional to the level of substrate phosphorylation.[4][6]

  • Normalize the signal to cell number and determine the IC₅₀ values for the inhibition of mTOR signaling.

G Experimental Workflow for Biological Evaluation cluster_bioassay Biological Evaluation Start Start InVitro_Assay In Vitro Kinase Assay Start->InVitro_Assay CellBased_Assay Cell-Based Assay (e.g., In-Cell Western) Start->CellBased_Assay DoseResponse Dose-Response Studies InVitro_Assay->DoseResponse CellBased_Assay->DoseResponse IC50_Determination IC50 Determination DoseResponse->IC50_Determination Data_Analysis Data Analysis and SAR Studies IC50_Determination->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the biological evaluation of this compound variants as mTOR inhibitors.

Conclusion

This technical guide has provided a detailed overview of the nomenclature, synthesis, and biological evaluation of this compound variants. The systematic approach to their naming and identification, coupled with established synthetic routes and robust biological assays, provides a solid foundation for researchers in the field of drug discovery. The critical role of the mTOR signaling pathway in various diseases underscores the therapeutic potential of potent and selective inhibitors from this chemical class. The methodologies and information presented herein are intended to facilitate the continued exploration and development of novel this compound derivatives as next-generation therapeutics.

References

Preliminary In-Silico Screening of Morpholin-4-ylurea Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-silico screening of Morpholin-4-ylurea libraries, a critical step in modern drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous approved drugs.[1] This document outlines a systematic approach to identifying and prioritizing novel this compound derivatives with therapeutic potential through computational methods.

Introduction to In-Silico Screening

Computer-aided drug design (CADD) has become an indispensable tool in the pharmaceutical industry, significantly accelerating the identification of promising lead compounds while reducing costs.[2][3] In-silico screening, or virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a biological target.[4][5] This process allows for the rapid assessment of potential drug candidates and the prioritization of a smaller, more manageable set of compounds for synthesis and experimental validation.[2]

The this compound core is a versatile scaffold that has been explored for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.[1][6] This guide will walk through a typical in-silico screening workflow applied to a virtual library of this compound derivatives.

Experimental Protocols

A successful in-silico screening campaign requires a series of well-defined steps, from target selection and library preparation to computational analysis and hit selection.

Target Selection and Preparation

The initial step is the identification and preparation of the biological target, typically a protein, implicated in a disease pathway. For the purpose of this guide, we will consider a hypothetical kinase target.

Protocol:

  • Target Identification: A kinase involved in a relevant signaling pathway (e.g., PI3K/Akt/mTOR) is selected based on disease relevance and available structural data.[7][8]

  • Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[9]

  • Protein Preparation: The retrieved protein structure is prepared for docking using molecular modeling software (e.g., MOE, AutoDock Tools). This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct protonation states to amino acid residues.

    • Repairing any missing residues or atoms.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

Ligand Library Preparation

A virtual library of this compound derivatives is prepared for screening.

Protocol:

  • Library Design: A diverse library of this compound derivatives is generated by varying the substituents on the morpholine and urea moieties. This can be done using combinatorial chemistry software or by sourcing compounds from chemical databases like ZINC.[10]

  • Ligand Preparation: Each molecule in the library is prepared for docking. This includes:

    • Generating 3D coordinates.

    • Assigning correct protonation states and tautomers at a physiological pH.

    • Minimizing the energy of each ligand.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]

Protocol:

  • Binding Site Definition: The active site or binding pocket of the target protein is defined. This is often the location of the co-crystallized ligand in the experimental structure.

  • Docking Simulation: A docking program (e.g., AutoDock, MOE Dock) is used to systematically place each ligand from the library into the defined binding site and score the resulting poses based on a scoring function.[9][11] The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Pose Analysis: The predicted binding poses of the top-scoring compounds are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. In-silico ADMET prediction helps to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process.[12][13][14]

Protocol:

  • Property Calculation: A panel of ADMET-related properties is calculated for the top-ranked compounds from molecular docking using software such as admetSAR or SwissADME.[12][13][15]

  • Filtering: Compounds are filtered based on established drug-likeness rules and desired ADMET profiles. Common filters include:

    • Lipinski's Rule of Five: Evaluates oral bioavailability.

    • Veber's Rules: Relates to oral bioavailability.

    • Ghose Filter: Defines drug-like physicochemical properties.[16]

    • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of a compound to cross into the central nervous system.

    • Caco-2 Permeability: Predicts intestinal absorption.[15]

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.[16]

    • hERG Inhibition: Predicts potential for cardiotoxicity.[16]

    • Ames Mutagenicity: Predicts mutagenic potential.[16]

Data Presentation

The quantitative data generated from the in-silico screening process is summarized in the following tables for clear comparison.

Table 1: Molecular Docking and Interaction Analysis of Top-Ranked Compounds

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
MPU-001-9.8GLU84, LYS88, ILE15223
MPU-002-9.5GLU84, ASP16422
MPU-003-9.2LYS88, PHE16514
MPU-004-8.9GLU84, ILE152, ASP16423
MPU-005-8.7LYS88, PHE16513

Table 2: In-Silico ADMET Profile of Top-Ranked Compounds

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsCaco-2 Permeability (logPapp)BBB PermeanthERG InhibitorAmes Toxic
MPU-001452.53.125HighNoNoNo
MPU-002488.64.216HighNoYesNo
MPU-003430.42.824HighNoNoNo
MPU-004495.53.525MediumNoNoNo
MPU-005415.32.514HighYesNoNo

Table 3: Drug-Likeness Evaluation of Top-Ranked Compounds

Compound IDLipinski's Rule (Violations)Ghose Filter (Violations)Veber's Rule (Violations)
MPU-001000
MPU-002010
MPU-003000
MPU-004000
MPU-005000

Visualization

Diagrams are provided to illustrate key workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Selection target_prep Target Preparation docking Molecular Docking target_prep->docking library_prep Library Preparation library_prep->docking admet ADMET Prediction docking->admet hit_list Prioritized Hit List admet->hit_list

Caption: In-silico screening workflow for this compound libraries.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation MPU This compound Inhibitor MPU->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitor.

Conclusion

The in-silico screening workflow presented in this guide provides a robust framework for the initial stages of drug discovery focusing on this compound libraries. By integrating molecular docking with ADMET and drug-likeness predictions, researchers can efficiently identify and prioritize compounds with a higher probability of success in subsequent experimental validation. The systematic application of these computational methods streamlines the hit-to-lead process, ultimately contributing to the development of novel therapeutics.

References

Identifying Potential Off-Target Effects of Morpholin-4-ylurea: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the early identification of potential off-target effects of Morpholin-4-ylurea, a novel chemical entity. Proactive off-target profiling is a critical component of modern drug discovery, enabling early de-risking of drug candidates and reducing the likelihood of late-stage clinical failures due to unforeseen adverse effects.[1][2][3] This document outlines a multi-tiered strategy, incorporating computational prediction, broad-panel in vitro screening, and detailed experimental protocols to build a robust safety profile for this molecule.

A Multi-Pronged Strategy for Off-Target Profiling

A systematic approach to identifying off-target interactions is essential. The following workflow is recommended for a comprehensive assessment of this compound.

start Start: This compound Candidate in_silico In Silico Profiling (Computational Prediction) start->in_silico Structural Input broad_vitro Broad In Vitro Screening in_silico->broad_vitro Prioritize Target Classes safety_pharm Safety Pharmacology Panel (e.g., Eurofins SafetyScreen) broad_vitro->safety_pharm kinome_profiling Kinome Profiling broad_vitro->kinome_profiling hit_validation Hit Validation & Dose Response safety_pharm->hit_validation kinome_profiling->hit_validation cellular_assays Cellular & Functional Assays hit_validation->cellular_assays Confirmed Hits in_vivo In Vivo Safety Studies cellular_assays->in_vivo Phenotypic Consequences end Comprehensive Off-Target Profile in_vivo->end

A tiered workflow for identifying off-target effects.

In Silico Profiling: Predictive Assessment

Before initiating costly experimental assays, computational methods can predict potential off-target interactions based on the chemical structure of this compound.[3][4][5] These approaches utilize large databases of known ligand-target interactions to identify proteins that may bind to the molecule. The presence of both a morpholine ring, a common pharmacophore, and a urea group, known to form key interactions with biological targets, makes this step particularly valuable.[6][7]

Methodology:

Utilize multiple web-based servers and software platforms that employ different algorithms (e.g., 2D chemical similarity, 3D shape matching, pharmacophore modeling).

  • Recommended Platforms:

    • SwissTargetPrediction

    • SuperPred

    • SEA (Similarity Ensemble Approach)[4]

    • ChemMapper

Data Presentation:

The output from these tools is a ranked list of potential targets. This data should be compiled to identify consensus predictions and to guide the selection of appropriate experimental assays.

Table 1: Template for In Silico Off-Target Prediction Summary

Prediction ToolPredicted Target ClassSpecific Target(s)Confidence ScoreRationale
SwissTargetPredictionKinaseAurora Kinase A, VEGFR20.85High 2D/3D similarity
SEAGPCRDopamine D2 Receptor7.2e-5 (E-value)Ligand set similarity
SuperPredEnzymeCarbonic Anhydrase IIHighSubstructure match

In Vitro Screening: Broad Experimental Profiling

Following computational analysis, broad in vitro screening is performed to experimentally identify interactions with a wide range of biologically relevant targets. This is typically achieved through partnerships with contract research organizations (CROs) offering standardized screening panels.[8]

Safety Pharmacology Profiling

These panels assess the binding of this compound to a diverse set of targets known to be implicated in adverse drug reactions.[1][2][9] A widely used example is the Eurofins SafetyScreen44 or a similar panel, which includes GPCRs, ion channels, transporters, and some enzymes.[10]

Data Presentation:

Results are typically reported as the percent inhibition of radioligand binding at a fixed concentration (e.g., 10 µM). Significant hits (typically >50% inhibition) are then followed up with dose-response studies to determine potency (IC50 or Ki).

Table 2: Template for Safety Pharmacology Panel Results (Eurofins SafetyScreen44 Example)

TargetTarget ClassTest Concentration (µM)% InhibitionFollow-up IC50 (µM)
5-HT2B (human)GPCR1089.20.75
hERGIon Channel1061.54.2
Dopamine TransporterTransporter1012.3> 10
PDE5Enzyme105.6> 10
Kinome Profiling

Given that the morpholine moiety is a common feature in many kinase inhibitors, comprehensive screening against a panel of protein kinases is highly recommended.[7] This can reveal unexpected inhibition or activation of signaling pathways that could lead to efficacy or toxicity. Services from companies like AssayQuant, MtoZ Biolabs, or Pharmaron offer panels covering hundreds of kinases.[11][12][13]

Data Presentation:

Data is usually presented as percent inhibition at one or two ATP concentrations. Hits are confirmed and potency is determined in subsequent dose-response assays.

Table 3: Template for Kinome Profiling Results

Kinase TargetKinase FamilyTest Concentration (µM)% Inhibition at 1mM ATPFollow-up IC50 (µM)
SRCTyrosine Kinase1095.10.12
LCKTyrosine Kinase1088.40.45
PIM1Serine/Threonine1045.28.9
CDK2Serine/Threonine1015.7> 10

Hit Validation and Mechanistic Elucidation

Any significant hits identified in the broad screening panels must be validated through orthogonal assays and further investigated to understand the functional consequences.

If a kinase off-target is identified (e.g., SRC), subsequent cellular assays are required to determine if this interaction translates to a cellular effect.

M4U This compound (Off-Target) SRC SRC Kinase (Inhibition) M4U->SRC FAK FAK SRC->FAK Phosphorylates STAT3 STAT3 SRC->STAT3 Activates pFAK p-FAK (Tyr397) FAK->pFAK pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Migr Cell Migration pFAK->Migr Prolif Cell Proliferation pSTAT3->Prolif

References

The Evolving Landscape of Morpholin-4-ylurea Compounds: A Technical Guide to Patents, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. When integrated into a urea-based structure, specifically as Morpholin-4-ylurea, it gives rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the patent landscape, experimental protocols, and key signaling pathways associated with this compound based compounds, offering valuable insights for researchers and drug development professionals.

Patent Landscape Overview

The patent landscape for this compound derivatives is dynamic and reflects a strong interest from the pharmaceutical industry, particularly in the areas of oncology, neurology, and inflammatory diseases. Analysis of patent filings reveals a consistent effort to explore the therapeutic utility of this scaffold.

A significant portion of the patent literature focuses on the development of this compound derivatives as kinase inhibitors. A notable target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. Patents in this area describe compounds that aim to modulate this pathway to achieve anti-proliferative and pro-apoptotic effects.

Beyond cancer, the patent landscape shows applications in neurological disorders, with compounds designed to act as norepinephrine reuptake inhibitors for conditions like ADHD. Additionally, there is a growing interest in their potential for treating inflammatory conditions and pain, acting as tachykinin and somatostatin receptor modulators.

The following tables summarize key quantitative data from the patent landscape, offering a snapshot of the major players and the timeline of innovation in this space.

Table 1: Key Patent Assignees for this compound and Related Morpholine Compounds

AssigneeNotable Therapeutic AreasRepresentative Patent/Application
Supernus Pharmaceuticals Inc. Central Nervous System (CNS) DisordersUS11964951B2
Genentech, Inc. Cancer, Inflammatory DiseasesWO2016138114A1
Constellation Pharmaceuticals, Inc. CancerWO2016138114A1
Pfizer Inc. Various, including CNS and PainUS20130203752A1
Achillion Pharmaceuticals, Inc. Immune and Inflammatory DisordersEP 3340982 B1

Table 2: Timeline of Key Patent Publications for this compound and Related Compounds

Publication NumberPublication YearCore Innovation
US6218390B12001Morpholinone and morpholine derivatives as selective alpha1a receptor antagonists.
US7659394B22010Substituted morpholine compounds for CNS disorders.
WO2011107585A12011Morpholino substituted urea derivatives as mTOR inhibitors.
WO2016075240A12016Morpholine and 1,4-oxazepane amides as SSTR4 agonists.
US11964951B22024Method of making morpholine derivatives for pharmaceutical use.

Core Signaling Pathway: PI3K/Akt/mTOR

A predominant mechanism of action for many this compound based compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates the key components and interactions within the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Morpholin4ylurea This compound Based Inhibitor Morpholin4ylurea->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery programs. Below are representative methodologies for the synthesis of a this compound derivative and a key biological assay for evaluating its activity.

Synthesis of a Representative this compound Compound

This protocol is a generalized procedure based on methods described in the patent literature for the synthesis of N-aryl-N'-(morpholin-4-yl)ureas.

Step 1: Synthesis of Morpholin-4-carbonyl chloride

  • To a cooled (0 °C) solution of morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) (0.4 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude Morpholin-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Urea Formation

  • To a solution of the desired aniline derivative (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the crude Morpholin-4-carbonyl chloride (1.05 eq) solution from Step 1 at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound derivative.

The following diagram outlines the general workflow for the synthesis and initial biological screening of this compound based compounds.

Synthesis_and_Screening_Workflow Start Starting Materials (Morpholine, Aniline derivative) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Compound Pure this compound Compound Purification->Compound PrimaryAssay Primary Biological Assay (e.g., Kinase Inhibition) Compound->PrimaryAssay DataAnalysis Data Analysis (IC50 determination) PrimaryAssay->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification HitIdentification->Synthesis Inactive/Iterate LeadOptimization Lead Optimization HitIdentification->LeadOptimization Active

Drug Discovery Workflow for this compound Compounds.
In Vitro mTOR Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of a test compound against the mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a peptide substrate with a phosphorylation site for mTOR)

  • Test compound (this compound derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or equivalent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the mTOR enzyme and substrate in kinase buffer.

  • Add 5 µL of the enzyme/substrate master mix to each well.

  • Incubate for 10 minutes at room temperature.

  • Prepare a solution of ATP in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubate the reaction plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. The patent landscape indicates a sustained and broad interest in this chemical class, with a particular focus on kinase inhibition for cancer therapy. The well-established synthetic routes and the availability of robust biological assays, such as the mTOR kinase inhibition assay, facilitate the rapid exploration of structure-activity relationships and the optimization of lead compounds. As our understanding of the underlying biology of diseases deepens, the versatility of the this compound core will likely lead to the development of new and improved treatments for a wide range of human ailments. Researchers and drug developers who leverage the insights from the existing patent literature and employ efficient experimental workflows are well-positioned to contribute to the next generation of medicines based on this privileged scaffold.

Methodological & Application

Synthesis Protocols for Substituted Morpholin-4-ylurea Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted morpholin-4-ylurea derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly as kinase inhibitors.

Introduction

Substituted this compound derivatives have emerged as a versatile scaffold in drug discovery. The morpholine moiety often enhances physicochemical properties such as solubility and metabolic stability, while the urea functional group can participate in crucial hydrogen bonding interactions with biological targets. Notably, several compounds incorporating this scaffold have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3][4][5] This document outlines the primary synthetic strategies for preparing these derivatives, provides detailed experimental protocols, and summarizes their biological activities.

Synthetic Strategies

The synthesis of substituted this compound derivatives can be broadly categorized into two main approaches:

  • Reaction of Morpholine Derivatives with Isocyanates: This is a straightforward and widely used method that involves the reaction of a substituted amine, typically an aniline, with a morpholine-derived isocyanate or a related carbonylating agent.

  • Reaction of Morpholine Carboxamides with Amines: This approach involves the activation of a morpholine carboxamide derivative to facilitate its reaction with a primary or secondary amine.

A common and efficient method for the synthesis of aryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The isocyanates can be generated in situ from the corresponding amine using reagents like triphosgene.

General Synthetic Scheme

A representative synthetic route to N-aryl-N'-(morpholin-4-yl)urea derivatives involves a two-step process. First, a substituted aniline is converted to the corresponding isocyanate. This is often achieved using a phosgene equivalent like triphosgene in the presence of a base. The resulting isocyanate is then reacted with 4-aminomorpholine to yield the desired substituted this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Aryl-N'-(morpholin-4-yl)urea via an Isocyanate Intermediate

This protocol describes the synthesis of a representative N-aryl-N'-(morpholin-4-yl)urea derivative.

Step 1: Synthesis of the Aryl Isocyanate

  • To a stirred solution of the desired substituted aniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the aryl isocyanate is typically used directly in the next step without purification.

Step 2: Synthesis of N-Aryl-N'-(morpholin-4-yl)urea

  • To the reaction mixture from Step 1, add a solution of 4-aminomorpholine (1.1 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-aryl-N'-(morpholin-4-yl)urea derivative.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Data Presentation

The biological activity of substituted this compound derivatives is often evaluated through their inhibitory effects on specific kinases and cancer cell lines. The following table summarizes representative quantitative data for analogous compounds containing the morpholine scaffold, highlighting their potential as PI3K inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Compound A PI3Kα20HT-29-[1]
PI3Kβ376[1]
PI3Kγ204[1]
PI3Kδ46[1]
mTOR189[1]
ZSTK474 PI3Kα3.9--[4]
PI3Kβ20.8[4]
PI3Kδ-[4]
Analogue 2b PI3Kα2.9--[4]
PI3Kβ21[4]
PI3Kδ-[4]

Visualization of Synthetic Workflow and Signaling Pathway

Synthetic Workflow

The general synthetic workflow for the preparation of substituted this compound derivatives is depicted below.

Synthesis_Workflow sub_aniline Substituted Aniline isocyanate Aryl Isocyanate sub_aniline->isocyanate Triphosgene, Base final_product Substituted this compound isocyanate->final_product aminomorpholine 4-Aminomorpholine aminomorpholine->final_product

Caption: General two-step synthesis of substituted this compound derivatives.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Substituted this compound derivatives often exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The morpholine oxygen can form a critical hydrogen bond with the hinge region of the PI3K active site, contributing to the inhibitory activity.[1][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Analytical methods for the characterization of Morpholin-4-ylurea.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of Morpholin-4-ylurea, a compound of interest in pharmaceutical development, often identified as an impurity or metabolite of active pharmaceutical ingredients. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Thermal Analysis (DSC/TGA) to determine its thermal properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

A gradient elution can be employed for optimal separation of impurities, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. For routine analysis, an isocratic mobile phase, such as a 60:40 mixture of acetonitrile and water, can be utilized.

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:
AnalyteExpected Retention Time (min)
This compound5 - 8
Potential ImpuritiesVarying

Note: The retention time is an estimated value and can vary depending on the specific column and exact mobile phase composition.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve & Filter Sample hplc_system Equilibrate HPLC System sample_prep->hplc_system mp_prep Prepare Mobile Phases A & B mp_prep->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Purity & Impurities chromatogram->quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound, especially at trace levels. Due to the polar nature and relatively low volatility of urea derivatives, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol:

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (or other suitable solvent)

  • Helium (carrier gas)

Derivatization Procedure:

  • Dissolve approximately 1 mg of this compound in 100 µL of pyridine in a sealed vial.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Data Presentation:
CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Silylated this compound10 - 15Molecular ion, fragments from morpholine and silylated urea moieties

Note: Retention time and mass fragments are predictive and will depend on the derivatization efficiency and mass spectrometer used.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve Sample derivatization Derivatization with BSTFA sample_prep->derivatization gc_injection Inject Derivatized Sample derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection mass_spectrum Obtain Mass Spectrum ms_detection->mass_spectrum identification Identify Compound & Fragments mass_spectrum->identification NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information h_nmr 1H NMR proton_env Proton Environments h_nmr->proton_env c_nmr 13C NMR carbon_backbone Carbon Skeleton c_nmr->carbon_backbone dept DEPT multiplicity CH, CH2, CH3 Groups dept->multiplicity structure Complete Structure of This compound proton_env->structure carbon_backbone->structure multiplicity->structure FTIR_Signaling cluster_vibrations Molecular Vibrations IR_Source IR Radiation Sample This compound Sample IR_Source->Sample Detector Detector Sample->Detector Transmitted Light NH_stretch N-H Stretch Sample->NH_stretch ~3400 cm-1 CH_stretch C-H Stretch Sample->CH_stretch ~2900 cm-1 CO_stretch C=O Stretch Sample->CO_stretch ~1660 cm-1 NH_bend N-H Bend Sample->NH_bend ~1600 cm-1 COC_stretch C-O-C Stretch Sample->COC_stretch ~1115 cm-1 Thermal_Analysis_Logic cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Data Sample This compound Sample DSC DSC Sample->DSC TGA TGA Sample->TGA Heat Controlled Heating Program Heat->DSC Heat->TGA Melting Melting Point (Endotherm) DSC->Melting Decomposition Decomposition Profile (Weight Loss) TGA->Decomposition Stability Thermal Stability Melting->Stability Decomposition->Stability

Application Notes and Protocols for High-Throughput Screening of Morpholin-4-ylurea Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine and urea scaffolds are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The combination of these two moieties in Morpholin-4-ylurea derivatives presents a promising chemical space for the discovery of novel therapeutics targeting a range of biological targets, particularly protein kinases. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound libraries to identify and characterize potential drug leads.

The protocols outlined below focus on the identification of inhibitors for p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response and a target of significant interest for various diseases.[1][2] The methodologies can, however, be adapted for other kinase targets.

Biochemical High-Throughput Screening: LanthaScreen® TR-FRET p38α Kinase Assay

This section details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of p38α kinase from a this compound library. The LanthaScreen® technology offers a robust and sensitive platform for HTS.[3]

Assay Principle

The LanthaScreen® TR-FRET p38α assay is a biochemical immunoassay that measures the phosphorylation of a substrate by the p38α kinase. The assay utilizes a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by p38α, the terbium-labeled antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, leading to a FRET signal. Inhibitors of p38α will prevent substrate phosphorylation, resulting in a decrease in the FRET signal.

Experimental Protocol

Materials:

  • p38α kinase (active)

  • Fluorescein-labeled substrate (e.g., FL-p38tide)

  • LanthaScreen® Tb-anti-p-p38tide antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 20 mM EDTA in kinase buffer)

  • This compound compound library (dissolved in 100% DMSO)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls:

    • Negative Control (0% inhibition): Wells with DMSO only.

    • Positive Control (100% inhibition): Wells with a known p38α inhibitor (e.g., BIRB 796) at a high concentration (e.g., 10 µM).[1]

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase buffer containing p38α kinase and fluorescein-labeled substrate. Dispense 5 µL of this solution into each well of the assay plate.

  • Initiation of Kinase Reaction: Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction: Prepare a 2X antibody/stop solution containing the Tb-labeled antibody in stop buffer. Add 10 µL of this solution to each well to stop the reaction and initiate the detection process.

  • Detection: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_compound is the ratio from a well with a test compound, Ratio_min is the average ratio from the positive control wells, and Ratio_max is the average ratio from the negative control wells.

Data Presentation

Summarize the primary screening data in a table format.

Compound ID Concentration (µM) % Inhibition Hit
M4U-00011085.2Yes
M4U-0002105.6No
M4U-00031092.1Yes
............

A hit is typically defined as a compound exhibiting inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Assay Quality Control:

The Z'-factor is a statistical measure of the quality of an HTS assay.[4][5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Parameter Value
Mean of Max Signal2.5
SD of Max Signal0.12
Mean of Min Signal0.5
SD of Min Signal0.08
Z'-Factor 0.7

Secondary Assay: Cell-Based p38α MAPK Activity Assay

Hits identified from the primary biochemical screen should be confirmed in a cell-based assay to assess their activity in a more physiologically relevant context. This protocol describes a cell-based assay to measure the inhibition of p38α-mediated phosphorylation of a downstream target, such as ATF-2, in response to a pro-inflammatory stimulus.

Assay Principle

This assay measures the level of phosphorylated ATF-2 (p-ATF-2) in cells stimulated with a pro-inflammatory cytokine, such as TNF-α. Compounds from the this compound library that inhibit p38α kinase activity will reduce the level of p-ATF-2. The amount of p-ATF-2 can be quantified using a variety of methods, including high-content imaging or cell-based ELISA.

Experimental Protocol

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TNF-α

  • This compound hit compounds

  • Fixation and permeabilization buffers

  • Primary antibody against p-ATF-2

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed THP-1 cells into a 384-well, clear-bottom imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds from the primary screen for 1 hour.

  • Cell Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15 minutes to activate the p38 MAPK pathway.[7]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Immunostaining: Incubate the cells with the primary antibody against p-ATF-2, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Quantify the fluorescence intensity of p-ATF-2 in the nucleus of each cell.

  • Data Analysis: Normalize the nuclear p-ATF-2 intensity to the negative control (DMSO-treated, TNF-α stimulated cells). Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

Present the dose-response data for the confirmed hits in a table.

Compound ID Biochemical IC50 (µM) Cellular IC50 (µM)
M4U-00010.120.85
M4U-00030.080.52
.........

Mandatory Visualizations

HTS Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screen Compound_Library This compound Library Compound_Plating Compound Plating (384-well) Compound_Library->Compound_Plating Assay LanthaScreen TR-FRET Assay (p38α Kinase) Compound_Plating->Assay Data_Analysis_1 Data Analysis (% Inhibition, Z'-Factor) Assay->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Hit_Compounds Hit Compounds Hit_Identification->Hit_Compounds Dose_Response Dose-Response Plating Cell_Assay Cell-Based Assay (p-ATF-2 Quantification) Dose_Response->Cell_Assay Data_Analysis_2 Data Analysis (IC50 Determination) Cell_Assay->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits

Caption: High-throughput screening workflow for this compound libraries.

p38 MAPK Signaling Pathway

p38_MAPK_Signaling Stimuli Stress / Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P ATF2 ATF-2 p38->ATF2 P Inflammation Inflammation Gene Expression ATF2->Inflammation Inhibitor This compound Inhibitor Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway targeted by inhibitors.

Conclusion

The described HTS assays and protocols provide a robust framework for the identification and characterization of novel p38α MAPK inhibitors from this compound libraries. The combination of a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay increases the probability of identifying high-quality lead compounds for further drug development efforts. The provided workflows and pathway diagrams serve as a guide for researchers to design and execute successful screening campaigns.

References

Application of Morpholin-4-ylurea in Kinase Inhibitor Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholin-4-ylurea moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has led to its incorporation into numerous clinical candidates and approved drugs. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in the discovery of inhibitors for key kinase targets such as PI3K, mTOR, and DNA-PK.

I. Overview of this compound in Kinase Inhibition

The morpholine ring is a versatile heterocyclic motif that can enhance the pharmacological properties of a molecule. When incorporated as a urea derivative, the this compound functional group acts as a potent hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the adenine region of ATP. This allows for high-affinity binding to the kinase hinge region, a critical component of the ATP-binding pocket.

II. Quantitative Data of Representative this compound Kinase Inhibitors

The following table summarizes the in vitro potency of selected kinase inhibitors containing the this compound scaffold against their primary targets.

Compound ID/NameTarget Kinase(s)IC50 / Ki (nM)ScaffoldReference
NU7441 DNA-PK14Chromen-4-one[1](2)
Compound 32 DNA-PK8Pyridopyrimidin-4-one[3](4)
PI-103 PI3Kα8Pyridopyrimidine[5](6)
mTOR20Pyridopyrimidine[5](6)
Compound 46 PI3Kα3.3Pyrrolopyrimidine[1](7)
mTOR8.3Pyrrolopyrimidine[1](7)
Gedatolisib (PKI-587) PI3Kα0.4Triazine[8](8)
mTOR1.6Triazine[8](8)

III. Experimental Protocols

A. General Synthesis of this compound Derivatives

The synthesis of this compound-containing kinase inhibitors typically involves the reaction of an amine-functionalized core scaffold with a morpholin-4-yl isocyanate or a related carbonylating agent. A representative two-step procedure is outlined below.

1. Synthesis of an Amine-Functionalized Heterocyclic Core (Example: 2-amino-pyridopyrimidine)

This is a general representation; specific substitution patterns will require tailored synthetic routes.

  • Reaction: Condensation of a substituted aminopyridine with a suitable three-carbon synthon (e.g., malononitrile and an orthoester), followed by cyclization.

  • Reagents and Solvents: Substituted 2-aminopyridine, malononitrile, triethyl orthoformate, sodium ethoxide, ethanol.

  • Procedure:

    • Dissolve the substituted 2-aminopyridine and malononitrile in ethanol.

    • Add sodium ethoxide and triethyl orthoformate to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with acetic acid.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the aminopyridopyrimidine core.

2. Formation of the this compound Moiety

This protocol describes a common method for urea formation from an amine and an isocyanate.

  • Reaction: Nucleophilic addition of the amine on the heterocyclic core to an isocyanate.

  • Reagents and Solvents: Amine-functionalized heterocyclic core, 4-isocyanatomorpholine (or generated in situ), and an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine-functionalized heterocyclic core in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-isocyanatomorpholine (1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

B. Kinase Inhibition Assay Protocols

The following are detailed protocols for commonly used kinase assays to determine the inhibitory potency (e.g., IC50) of the synthesized compounds.

1. ADP-Glo™ Luminescent Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][9][10]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

  • Materials:

    • Kinase of interest (e.g., PI3Kα, mTOR, DNA-PK)

    • Kinase-specific substrate and buffer

    • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

    • Test compounds (this compound derivatives) dissolved in DMSO

    • White, opaque 384-well assay plates

  • Protocol:

    • Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

2. HTRF® Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[1][5][11]

  • Principle: A biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. Phosphorylation of the substrate brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

  • Materials:

    • Kinase of interest

    • Biotinylated substrate

    • HTRF® Kinase Assay Kit (e.g., from Cisbio) containing a europium-labeled antibody and streptavidin-XL665

    • Test compounds in DMSO

    • Low-volume 384-well white plates

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • To each well of a 384-well plate, add 2 µL of the test compound.

    • Add 4 µL of a solution containing the kinase and the biotinylated substrate.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer (which includes EDTA).

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the IC50 values.

3. LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding of an inhibitor to the kinase active site.[12][13][14]

  • Principle: This is a TR-FRET competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" binds to the kinase's ATP pocket. This results in a high FRET signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Tagged kinase of interest (e.g., GST-tagged, His-tagged)

    • LanthaScreen® Eu-labeled anti-tag antibody (Thermo Fisher Scientific)

    • Kinase-specific LanthaScreen® Tracer

    • Test compounds in DMSO

    • Low-volume 384-well plates (black or white)

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of a solution containing the kinase and the Eu-anti-tag antibody.

    • Add 5 µL of the tracer solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission from the europium donor and the Alexa Fluor® 647 acceptor.

    • Calculate the emission ratio and determine the IC50 values from the competition binding curves.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases are involved, highlighting the points of inhibition by this compound-containing compounds.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

DNA_PK_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits NHEJ_Complex NHEJ Repair Complex (XRCC4, LigIV, etc.) DNA_PKcs->NHEJ_Complex Activates Repair DNA Repair NHEJ_Complex->Repair Inhibitor This compound DNA-PK Inhibitor Inhibitor->DNA_PKcs

Caption: DNA-PK signaling in non-homologous end joining (NHEJ).

B. Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for kinase inhibitor discovery and the logical relationship of key experimental stages.

Kinase_Inhibitor_Screening_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Compound Synthesis Primary_Screening Primary Screening (e.g., HTS) Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation IC50 IC50 Determination Hit_Confirmation->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Cell_Assays Cell-Based Assays Lead_Opt->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo

Caption: Kinase inhibitor drug discovery workflow.

References

Application Notes and Protocols: Utilizing Morpholin-4-ylurea as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Morpholin-4-ylurea scaffold in the design and development of novel therapeutic agents. The following sections detail the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways.

Introduction to the this compound Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When combined with a urea or thiourea functional group, the resulting this compound moiety offers a versatile platform for creating compounds with a wide range of biological activities. The urea functionality is crucial for establishing hydrogen bond interactions with target proteins, a key aspect in the design of potent enzyme inhibitors.[2] This scaffold has been successfully employed in the development of inhibitors for various therapeutic targets, including kinases involved in cancer progression.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the reaction of a morpholine-containing amine with an appropriate isocyanate or isothiocyanate to form the urea or thiourea linkage. The following protocols provide examples of the synthesis of key intermediates and final compounds.

General Synthesis of 4-Piperazinyl Quinoline Derived Urea/Thiourea Analogues

This protocol describes a general method for synthesizing 4-piperazinyl quinoline derivatives, which can then be further reacted to form this compound compounds.[3]

Protocol 2.1: Synthesis of 7-substituted-4-piperazin-1-yl-quinoline

  • Combine 7-substituted-4-chloro-quinoline (10.10 mmol), piperazine (30.30 mmol), and triethylamine (10.10 mmol) in a reaction vessel.

  • Heat the mixture slowly to 80 °C over 1 hour with continuous stirring.

  • Increase the temperature to 130-140 °C and maintain for 6 hours with stirring.

  • After cooling to room temperature, dissolve the reaction mixture in dichloromethane.

  • Wash the organic layer with 5% aqueous NaHCO3, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Synthesis of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives

This protocol outlines the synthesis of thiosemicarbazide derivatives from a morpholine-containing hydrazide.[4]

Protocol 2.2: Synthesis of Thiosemicarbazide Derivatives

  • Dissolve 0.001 mole of 4-(morpholin-4-yl)-3-nitrobenzhydrazide in 5 mL of anhydrous ethanol by heating.

  • Add an equimolar amount of the appropriate isothiocyanate to the solution.

  • Reflux the reaction mixture for a duration ranging from 5 minutes to 1 hour, depending on the specific isothiocyanate used.

  • Cool the solution to room temperature to allow for precipitation.

  • Filter the precipitate and wash with hot water and then diethyl ether.

  • Dry the product and recrystallize from 96% ethanol.

Biological Activity and Data Presentation

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases. The following tables summarize the in vitro activity of representative compounds.

Antiproliferative Activity of Quinoline-Based this compound Derivatives

Table 1: IC50 values of selected 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cancer cell line. [5]

CompoundSubstitution on Anilino RingIC50 (µM)
3c 4-Chloro-3-(trifluoromethyl)11.42 ± 0.01
3d 3,4-Dichloro8.50 ± 0.08
3e 4-Fluoro-3-methyl12.76 ± 0.07
Sorafenib (Reference Drug)5.2 ± 0.07
Kinase Inhibitory Activity of Quinazoline-Based this compound Derivatives

Table 2: Inhibitory activity of 4-aminoquinazoline-urea derivatives against Aurora kinases. [6][7]

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
7c 1538
7d 1225
8c 2045
8d 1833
ZM447439 110130

Table 3: Inhibitory activity of 4-anilinoquinazoline-urea derivatives against EGFR and VEGFR-2 kinases.

CompoundEGFR IC50 (nM)VEGFR-2 IC50 (nM)
19i 179
19j 7814
19l 5114

Experimental Protocols for Biological Evaluation

Cell Viability MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 4.1: MTT Assay for Antiproliferative Activity [8][9][10]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Kinase Inhibition Assays

These assays are crucial for determining the specific molecular targets of the synthesized compounds.

Protocol 4.2: General Kinase Assay (e.g., for EGFR, VEGFR-2, Aurora Kinase) [][12][13]

  • Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Luminescent Kinase Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[12]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): Uses a terbium-labeled antibody that recognizes the phosphorylated substrate.[]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Visualizing Cellular Mechanisms and Workflows

Understanding the signaling pathways targeted by this compound derivatives and the experimental workflow is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Experimental Workflow for Novel Therapeutic Discovery

G Experimental Workflow for this compound Based Therapeutics cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CellViability Antiproliferative Screening (MTT Assay) Purification->CellViability KinaseAssay Kinase Inhibition Assays (EGFR, VEGFR-2, Aurora) CellViability->KinaseAssay Active Compounds PathwayAnalysis Signaling Pathway Analysis (Western Blot) KinaseAssay->PathwayAnalysis CellCycle Cell Cycle Analysis PathwayAnalysis->CellCycle Apoptosis Apoptosis Assays PathwayAnalysis->Apoptosis Xenograft Xenograft Models Apoptosis->Xenograft Lead Compounds Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A logical workflow for the discovery of novel therapeutics.

EGFR Signaling Pathway

EGFR_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition in Angiogenesis cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade.

Aurora Kinase Signaling in Mitosis

Aurora_Pathway Aurora Kinase Signaling Inhibition in Mitosis cluster_cellcycle Cell Cycle Progression (G2/M Phase) cluster_outcome Cellular Outcome AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Apoptosis Apoptosis AuroraA->Apoptosis AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome AuroraB->Apoptosis Mitosis Proper Mitosis Centrosome->Mitosis Chromosome->Mitosis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Inhibition of Aurora kinases leading to apoptosis.

References

Application Note: Evaluating the Efficacy of Morpholin-4-ylurea Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, compounds incorporating a morpholine scaffold have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Therefore, Morpholin-4-ylurea compounds, which combine the morpholine scaffold with a urea functionality known to form stable hydrogen bonds with protein targets, are promising candidates for the development of novel therapeutics.[8][9]

This application note provides a comprehensive guide to utilizing a suite of cell-based assays to evaluate the efficacy of this compound compounds. The described protocols will enable researchers to assess the cytotoxic and apoptotic effects of these compounds, investigate their impact on the cell cycle, and confirm their engagement with the PI3K/Akt/mTOR signaling pathway.

Core Assays and Rationale

A multi-faceted approach is recommended to thoroughly characterize the cellular effects of this compound compounds. The following assays provide a logical workflow from broad phenotypic effects to specific target engagement:

  • Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compounds.

  • Apoptosis Assays: To elucidate the mechanism of cell death induced by the compounds.

  • Cell Cycle Analysis: To investigate the impact of the compounds on cell cycle progression.

  • Target Engagement Assays (Western Blotting): To confirm the inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11]

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the this compound compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of the this compound compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6][8]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[13]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the stained cells by flow cytometry.[3]

Target Engagement: Western Blot for Phosphorylated Akt and mTOR

Western blotting is used to detect the levels of specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[11] A decrease in the phosphorylation of Akt (at Ser473) and mTOR (at Ser2448) upon treatment with this compound compounds would indicate target engagement.[14][15]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with compounds for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of the effects of different concentrations of the this compound compounds.

Table 1: Cell Viability (MTT Assay)

Compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 3.5
5021.7 ± 2.8
1008.9 ± 1.9

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1070.8 ± 3.518.9 ± 2.210.3 ± 1.7
5035.1 ± 4.245.6 ± 3.919.3 ± 2.8

Table 3: Cell Cycle Distribution

Compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)55.4 ± 3.128.9 ± 2.515.7 ± 1.9
1068.2 ± 2.815.1 ± 1.716.7 ± 2.0
5075.9 ± 3.98.3 ± 1.215.8 ± 2.3

Table 4: Western Blot Quantification

Compound Concentration (µM)p-Akt/Total Akt Ratio (Fold Change)p-mTOR/Total mTOR Ratio (Fold Change)
0 (Vehicle)1.001.00
100.45 ± 0.050.52 ± 0.07
500.12 ± 0.030.18 ± 0.04

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Morpholin4ylurea This compound Compound Morpholin4ylurea->PI3K Morpholin4ylurea->mTORC1 Experimental_Workflow start Start: Treat Cells with This compound Compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Target Engagement (Western Blot) start->western_blot phenotypic Phenotypic Effects viability->phenotypic mechanistic Mechanism of Action apoptosis->mechanistic cell_cycle->mechanistic western_blot->mechanistic data_analysis Data Analysis & Interpretation phenotypic->data_analysis mechanistic->data_analysis

References

In Vivo Experimental Design for Morpholin-4-ylurea Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo experimental design of pharmacokinetic (PK) studies for Morpholin-4-ylurea, a small molecule of interest in drug discovery. The protocols outlined herein are intended to assist researchers in obtaining robust and reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Pharmacokinetic studies are a cornerstone of drug development, providing critical information on how a potential drug is processed by a living organism.[1][2] For urea-containing compounds like this compound, understanding their PK profile is particularly important, as the urea moiety can influence properties such as solubility, permeability, and hydrogen bonding capabilities, all of which impact drug-receptor interactions and overall disposition.[3] While some urea-based drugs may exhibit challenging pharmacokinetic properties, structural modifications, including the incorporation of a morpholine ring, can lead to improved drug-like characteristics.[3][4][5]

This document offers detailed methodologies for conducting in vivo PK studies in a rodent model, from animal selection and dosing to sample collection and bioanalysis. It also includes illustrative data and visualizations to guide the researcher through the experimental workflow and data interpretation.

Experimental Design and Protocols

A well-designed in vivo pharmacokinetic study is essential for generating high-quality data. The following sections detail the key components of a typical PK study for this compound.

Animal Model

Rodents, particularly rats and mice, are the most commonly used animal models in early preclinical pharmacokinetic studies due to their physiological similarities to humans, ease of handling, and cost-effectiveness. For this protocol, we will focus on the Sprague Dawley rat.

Table 1: Animal Model Specifications

ParameterSpecification
Species Rat
Strain Sprague Dawley (or Wistar)
Sex Male (or female, depending on research question)
Age 8-10 weeks
Weight 200-250 g
Acclimation Period Minimum of 3 days
Housing Individually in metabolic cages for excretion studies
Diet Standard chow and water ad libitum
Fasting Overnight (approximately 12 hours) before dosing
Dosing and Administration

To assess both systemic clearance and oral bioavailability, intravenous (IV) and oral (PO) administration routes are typically employed.

Table 2: Dosing Parameters

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Methylcellulose in Water
Dose Volume 1 mL/kg5 mL/kg
Administration Bolus injection into the tail veinOral gavage
Needle/Catheter 27G needleGavage needle

Protocol 2.2.1: Intravenous (IV) Administration

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a suitable restraint device.

  • Clean the tail with 70% ethanol.

  • Using a 27G needle attached to a 1 mL syringe, inject the prepared formulation of this compound into one of the lateral tail veins.

  • Administer the dose slowly over approximately 30 seconds.

  • Observe the animal for any immediate adverse reactions.

Protocol 2.2.2: Oral (PO) Administration

  • Gently restrain the rat.

  • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Observe the animal to ensure the dose was successfully administered and for any signs of distress.

Sample Collection

Serial blood, urine, and feces collection is necessary to characterize the ADME properties of this compound.

Table 3: Sample Collection Schedule

Sample TypeCollection Time Points
Blood (IV) Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h
Blood (PO) Pre-dose, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h
Urine & Feces 0-4, 4-8, 8-12, 12-24 h

Protocol 2.3.1: Blood Collection

  • At each time point, collect approximately 100-200 µL of blood from the saphenous or tail vein.

  • Place the blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Mix the samples gently by inversion.

  • Keep the samples on ice until centrifugation.

  • Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

Protocol 2.3.2: Urine and Feces Collection

  • House the rats in individual metabolic cages designed to separate urine and feces.

  • At the end of each collection interval, record the volume of urine and the weight of the feces.

  • Homogenize the feces with a suitable volume of water.

  • Store urine and fecal homogenate samples at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and selective bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.

Protocol 3.1: Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Protocol 3.2: LC-MS/MS Analysis The following are suggested starting conditions that should be optimized for this compound.

Table 4: Suggested LC-MS/MS Parameters

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of this compound

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 5: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitDescription
Cmax 1500850ng/mLMaximum plasma concentration
Tmax 0.0831.0hTime to reach Cmax
AUC(0-t) 25004200ngh/mLArea under the curve from time 0 to the last measurement
AUC(0-inf) 25504350ngh/mLArea under the curve from time 0 to infinity
t1/2 3.54.0hElimination half-life
CL 0.65-L/h/kgClearance
Vdss 2.8-L/kgVolume of distribution at steady state
F (%) -70%Oral Bioavailability

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for visualizing experimental workflows and biological pathways.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation (Sprague Dawley Rats) dosing Dosing (IV or PO) animal_acclimation->dosing formulation Formulation Preparation (IV and PO) formulation->dosing sample_collection Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_processing Sample Processing (Plasma Separation, Homogenization) sample_collection->sample_processing bioanalysis Bioanalysis (LC-MS/MS) sample_processing->bioanalysis data_analysis Pharmacokinetic Analysis (NCA) bioanalysis->data_analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

metabolic_pathway cluster_compound Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion morpholin_urea This compound oxidation Morpholine Ring Oxidation (e.g., C-oxidation) morpholin_urea->oxidation n_dealkylation N-dealkylation morpholin_urea->n_dealkylation hydrolysis Urea Hydrolysis morpholin_urea->hydrolysis excretion Urine and Feces morpholin_urea->excretion Unchanged glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation n_dealkylation->glucuronidation n_dealkylation->sulfation hydrolysis->glucuronidation hydrolysis->sulfation glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of Morpholin-4-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic analysis of Morpholin-4-ylurea, a key intermediate in medicinal chemistry and drug development. Detailed theoretical data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented in tabular format for easy reference. Standardized experimental protocols for acquiring high-quality spectroscopic data are also outlined. Furthermore, this note includes graphical representations of the analytical workflow and the structural characteristics of this compound to aid in data interpretation and experimental design.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and related known compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70Triplet4H-CH₂-O-
~3.30Triplet4H-CH₂-N-
~5.50Broad Singlet2H-NH₂
~6.00Singlet1H-NH-
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~158.0C=O (Urea)
~66.5-CH₂-O- (Morpholine)
~44.0-CH₂-N- (Morpholine)
IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amine and Amide)
1680 - 1650Strong, SharpC=O Stretch (Urea Amide I)
1650 - 1580MediumN-H Bend (Amine)
1480 - 1440MediumC-N Stretch (Urea)
1115StrongC-O-C Stretch (Ether in Morpholine)
Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zPredicted Fragment
130.07[M+H]⁺
86.05[Morpholine]⁺
44.03[Urea fragment]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Morpholinylurea_Structure cluster_structure This compound cluster_annotations Predicted Spectroscopic Features mol H_NMR ¹H NMR: ~3.70 ppm (O-CH₂) ~3.30 ppm (N-CH₂) mol->H_NMR C_NMR ¹³C NMR: ~158.0 ppm (C=O) ~66.5 ppm (O-CH₂) ~44.0 ppm (N-CH₂) mol->C_NMR IR IR (cm⁻¹): ~3400 (N-H) ~1670 (C=O) ~1115 (C-O-C) mol->IR MS MS (m/z): 130 [M+H]⁺ 86 (Morpholine) mol->MS

Application Notes and Protocols for Scaling Up the Synthesis of Promising Morpholin-4-ylurea Candidates as mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scalable synthesis of promising Morpholin-4-ylurea candidates, a class of compounds showing significant potential as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. The protocols outlined below are designed to be adaptable for process development and scale-up in a drug development setting.

Introduction

The urea functional group is a critical pharmacophore in numerous clinically approved drugs, particularly in the realm of kinase inhibitors. Its ability to form stable hydrogen bonds with protein targets makes it an attractive moiety for drug design. This compound derivatives have emerged as potent and selective ATP-competitive inhibitors of mTOR, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making mTOR an important therapeutic target.

This document details a generalized, multi-step synthesis for a representative this compound candidate, focusing on scalable and robust chemical transformations. Additionally, it provides an overview of the mTOR signaling pathway to contextualize the mechanism of action of these inhibitors.

Experimental Protocols: Scalable Synthesis of a Representative this compound mTOR Inhibitor

The following protocol describes a scalable synthesis for a representative N,N'-disubstituted urea containing a morpholine moiety, exemplified by a derivative of a tetrahydroquinoline scaffold, which has been identified as a promising core for mTOR inhibitors.

Model Compound: A derivative of N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

Overall Synthetic Scheme

A multi-step synthesis is proposed, starting from commercially available materials, and proceeding through key intermediates to the final this compound product. The general workflow is depicted below.

experimental_workflow cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Urea Formation cluster_2 Step 3: Final Coupling and Purification start Starting Materials intermediate_A Intermediate A (e.g., 7-amino-tetrahydroquinoline derivative) start->intermediate_A Multi-step synthesis intermediate_B Intermediate B (this compound derivative of Intermediate A) intermediate_A->intermediate_B Reaction with Morpholine-4-carbonyl chloride final_product Final Product intermediate_B->final_product Coupling with (e.g., substituted benzoyl chloride) purification Crystallization/ Chromatography final_product->purification Purification

Caption: Generalized experimental workflow for the synthesis of this compound candidates.

Step 1: Synthesis of the Amine Intermediate (e.g., 7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone)

This initial phase focuses on the preparation of the core amine structure, which will be further functionalized. The specific route will depend on the desired scaffold, but a general procedure for a tetrahydroquinoline-based intermediate is provided.

Protocol:

  • Nitration of Tetrahydroquinoline: To a stirred solution of 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid, cooled to 0-5 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-tetrahydroquinoline product. Filter, wash with water, and dry.

  • Acylation with Morpholine-4-carbonyl chloride: Dissolve the nitro-tetrahydroquinoline in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a base such as triethylamine or diisopropylethylamine. Cool the mixture to 0-5 °C and add morpholine-4-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated nitro-intermediate.

  • Reduction of the Nitro Group: Dissolve the acylated nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a pressure of 50-60 psi until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through a pad of celite and concentrate the filtrate to yield the desired amine intermediate.

Step 2: Urea Formation with a Substituted Isocyanate or Carbonyl Precursor

This step involves the formation of the key urea linkage. The use of isocyanates is common, but for scalability, phosgene-free alternatives are preferred.

Protocol using an Isocyanate:

  • Reaction Setup: In a suitable reactor, dissolve the amine intermediate from Step 1 in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.

  • Addition of Isocyanate: To the stirred solution, add the desired substituted aryl isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) dropwise at room temperature.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 4-8 hours, monitoring for completion by TLC or LC-MS. Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then triturated with a non-polar solvent like hexane or ether to induce precipitation and remove soluble impurities.

Step 3: Large-Scale Purification

Purification is a critical step to ensure the high purity required for pharmaceutical applications.

Protocol:

  • Recrystallization: The crude product from Step 2 is recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). The choice of solvent will depend on the solubility profile of the specific this compound candidate.

  • Chromatographic Purification (if necessary): For very high purity requirements or to remove closely related impurities, preparative HPLC or flash chromatography may be employed.[1] For large-scale operations, simulated moving bed (SMB) chromatography can be a cost-effective alternative.

Data Presentation: Summary of Expected Process Parameters

The following table summarizes typical quantitative data for the scalable synthesis of a this compound candidate. Values are indicative and will require optimization for each specific compound.

ParameterStep 1: Amine SynthesisStep 2: Urea FormationStep 3: Purification
Scale 1-5 kg1-5 kg>1 kg
Typical Yield 60-70% (over 3 steps)85-95%90-98% (recrystallization)
Reaction Time 24-36 hours4-8 hours12-24 hours
Temperature 0-25 °C20-25 °CVaries with solvent
Key Reagents Tetrahydroquinoline, Nitric Acid, Morpholine-4-carbonyl chloride, H2/Pd-CAmine Intermediate, Substituted IsocyanateEthanol, Ethyl Acetate, Heptane
Solvents Sulfuric Acid, Dichloromethane, EthanolDichloromethane, AcetonitrileVaries
Purity (Post-step) >95% (by HPLC)>90% (crude)>99.5% (by HPLC)

Signaling Pathway: mTOR Inhibition by this compound Candidates

This compound candidates act as ATP-competitive inhibitors of mTOR kinase, affecting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4][5][6] The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition.

mTOR_pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mtor mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Energy Status (AMP/ATP) Energy Status (AMP/ATP) Akt Akt PI3K->Akt activates mTORC2 mTORC2 PI3K->mTORC2 activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitor This compound Candidate Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The mTOR signaling pathway and points of inhibition by this compound candidates.

Pathway Description:

Upstream signals such as growth factors, amino acids, and cellular energy status converge on the mTOR complexes.[4] Growth factors typically activate the PI3K/Akt pathway, which leads to the inhibition of the TSC1/TSC2 complex. This releases the inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Amino acids provide a parallel input to activate mTORC1. mTORC1 then promotes cell growth and proliferation by phosphorylating downstream targets like S6K1 and 4E-BP1, which in turn enhance protein synthesis.[2][3] mTORC1 also inhibits autophagy.

mTORC2 is primarily activated by growth factor signaling through PI3K and is involved in cell survival and cytoskeletal organization, partly through the activation of Akt in a feedback loop.[6]

This compound candidates, by competitively inhibiting the ATP-binding site of mTOR, can block the activity of both mTORC1 and mTORC2, thereby inhibiting the downstream effects on protein synthesis, cell proliferation, and survival, making them attractive candidates for cancer therapy.[2]

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Morpholin-4-ylurea.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Morpholin-4-ylurea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient mixing.- Increase the reaction time.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.- Ensure vigorous stirring throughout the reaction.
Starting material degradation: One or more of the starting materials may be degrading under the reaction conditions.- Confirm the stability of your starting materials at the reaction temperature.- Consider adding the less stable reagent portion-wise.
Incorrect stoichiometry: An improper ratio of reactants can lead to low yields.- Carefully check the molar ratios of your reactants. A slight excess of one reagent may be beneficial.
Presence of Multiple Spots on TLC (Impure Product) Formation of symmetrical urea: If using an isocyanate-generating reagent, the intermediate may react with itself.- Control the rate of addition of the isocyanate or its precursor.- Maintain a low concentration of the isocyanate in the reaction mixture.
Unreacted starting materials: The purification process may not have effectively removed all starting materials.- Optimize your purification method (e.g., recrystallization solvent, chromatography conditions).- Consider a chemical wash to remove unreacted starting materials (e.g., a mild acid wash to remove unreacted morpholine).
Side reactions: The reaction conditions may be promoting the formation of undesired byproducts.- Lower the reaction temperature.- Investigate alternative solvent systems.
Product is Difficult to Purify Co-elution of impurities: Impurities may have similar polarity to the desired product, making chromatographic separation difficult.- Try a different column chromatography solvent system.- Consider recrystallization from a suitable solvent system.
Product is an oil or fails to crystallize: The product may be an oil at room temperature or may be resistant to crystallization.- Attempt to form a salt of the product, which may be more crystalline.- Try trituration with a non-polar solvent to induce crystallization or remove oily impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing N-substituted ureas like this compound is the reaction of an amine (in this case, morpholine) with an isocyanate or an in-situ generated isocyanate precursor. One common laboratory-scale method involves the reaction of morpholine with potassium isocyanate in the presence of an acid.

Q2: I am observing a significant amount of unreacted morpholine in my reaction mixture. What should I do?

A2: Aliphatic amines like morpholine are more basic and can be protonated under acidic reaction conditions, reducing their nucleophilicity.[1] You can try to:

  • Slowly add the morpholine to the reaction mixture to maintain a lower concentration of the free amine.

  • Use a milder acid or a buffered system to control the pH.

  • Increase the reaction time to allow the equilibrium to favor product formation.

Q3: My product is a dark yellow color. How can I decolorize it?

A3: Discoloration can sometimes occur due to impurities or side reactions. You can try treating a solution of your crude product with activated charcoal, followed by filtration and removal of the solvent. Recrystallization can also help in obtaining a purer, colorless product.

Q4: What are the safety precautions I should take when working with isocyanates or their precursors?

A4: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger scale reactions, consider using a safer alternative to generating isocyanates in situ.

Experimental Protocols

Synthesis of this compound via Potassium Isocyanate

This protocol describes a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Morpholine

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium isocyanate (1.1 equivalents) in 1M hydrochloric acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add morpholine (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Effective data logging is crucial for optimizing reaction conditions. Below is an example of how to tabulate experimental data to track the impact of different parameters.

Table 1: Effect of Temperature on Yield and Purity of this compound

Entry Temperature (°C) Reaction Time (h) Crude Yield (%) Purity (by HPLC, %)
125 (Room Temp)246592
240187895
360128590 (minor impurities observed)

Visualizations

Troubleshooting Workflow for this compound Synthesis

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow cluster_issues Common Issues cluster_solutions Potential Solutions start Start Synthesis check_reaction Monitor Reaction (e.g., by TLC) start->check_reaction workup Reaction Work-up & Purification check_reaction->workup Reaction Complete analyze_product Analyze Final Product (Yield, Purity) workup->analyze_product success Synthesis Successful analyze_product->success Meets Specs troubleshoot Troubleshoot analyze_product->troubleshoot Problem Identified low_yield Low Yield troubleshoot->low_yield impure_product Impure Product troubleshoot->impure_product purification_fail Purification Difficulty troubleshoot->purification_fail optimize_cond Optimize Conditions (Temp, Time, Stoichiometry) low_yield->optimize_cond check_reagents Check Reagent Purity low_yield->check_reagents impure_product->optimize_cond alt_purification Alternative Purification (Recrystallization, Chromatography) impure_product->alt_purification purification_fail->alt_purification modify_workup Modify Work-up purification_fail->modify_workup optimize_cond->start check_reagents->start alt_purification->workup modify_workup->workup

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Morpholin-4-ylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Morpholin-4-ylurea derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitated out of solution during my cell-based assay. What are the common causes?

A1: Precipitation of compounds in cell culture media is a frequent issue, often stemming from several factors:

  • High Compound Concentration: The concentration of your derivative may exceed its solubility limit in the aqueous environment of the cell culture medium.

  • Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause the compound to crash out of solution.

  • Media Composition: Components in the media, such as salts and proteins, can interact with your compound and reduce its solubility. For instance, calcium salts are known to be prone to precipitation.

  • pH and Temperature: Changes in pH and temperature can significantly affect the solubility of your compound.[1] Media pH can shift during cell growth, and temperature fluctuations can occur when moving plates from an incubator.

  • Compound Instability: The this compound derivative itself might be unstable in the assay buffer over time, leading to degradation and precipitation.

Q2: What is the recommended solvent for preparing stock solutions of this compound derivatives?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like many this compound derivatives. However, it is crucial to use anhydrous DMSO to avoid introducing moisture, which can affect compound stability and solubility. For some derivatives, other organic solvents like ethanol may also be suitable.

Q3: How can I determine the maximum soluble concentration of my this compound derivative in my assay buffer?

A3: A simple method to determine the kinetic solubility of your compound is through serial dilution. Prepare a high-concentration stock solution in DMSO and add it to your assay buffer at various final concentrations. After a defined incubation period at the assay temperature, visually inspect for precipitation or use a nephelometer to quantify turbidity. This will give you an approximate upper concentration limit for your experiments.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

If you observe immediate precipitation when adding your DMSO stock solution to the assay buffer, consider the following troubleshooting steps:

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation Observed step1 Decrease Final DMSO Concentration start->step1 step2 Lower Stock Solution Concentration step1->step2 If precipitation persists step3 Use a Co-solvent step2->step3 If precipitation persists step4 Employ Cyclodextrins step3->step4 For persistent issues end Solution Achieved step4->end If soluble

Caption: A stepwise approach to resolving immediate compound precipitation.

Detailed Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, as higher concentrations can be toxic to cells and may also contribute to solubility issues.

  • Lower Stock Solution Concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent "solvent shock" upon dilution into the aqueous buffer.

  • Utilize a Co-solvent: Incorporating a less polar co-solvent like polyethylene glycol 400 (PEG400) can help to bridge the polarity gap between DMSO and the aqueous buffer, thereby improving solubility.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

Issue 2: Compound Crystallization in the Assay Plate Over Time

For compounds that precipitate or crystallize during the course of a longer incubation, the following strategies can be employed:

Troubleshooting Workflow for Delayed Precipitation

G start Crystallization Over Time step1 Optimize pH of Assay Buffer start->step1 step2 Control Temperature Fluctuations step1->step2 If issue persists step3 Assess Compound Stability step2->step3 If issue persists step4 Consider Solid Dispersion Formulation step3->step4 For advanced formulation end Stable Solution Maintained step4->end If stable

Caption: Strategies to maintain compound solubility during long-term assays.

Detailed Steps:

  • Optimize Buffer pH: The solubility of ionizable compounds is highly pH-dependent.[1] Experiment with a range of buffer pH values to find the optimal condition for your specific this compound derivative.

  • Maintain Constant Temperature: Ensure that assay plates are not subjected to significant temperature changes, which can lead to decreased solubility.

  • Evaluate Compound Stability: Use analytical techniques like HPLC to determine if the compound is degrading over the course of the experiment, as degradation products may be less soluble.

  • Consider Advanced Formulation Strategies: For particularly challenging compounds, techniques like creating a solid dispersion of the compound in a polymer matrix can significantly enhance its dissolution and stability in aqueous media.

Quantitative Data Summary

The following table summarizes solubility data for kinase inhibitors that share structural similarities with this compound derivatives. This data can serve as a useful reference point when developing formulations for your specific compound.

Compound (Class)SolventMaximum SolubilityReference
ZSTK474 (PI3K inhibitor with morpholine groups)DMSO15 - 21 mg/mL (35.93 - 50.31 mM)[2]
Torin 1 (mTOR inhibitor with a urea-like core)DMSO1 mM (with gentle warming)[1]
Torin 1 (mTOR inhibitor with a urea-like core)DMSO2 mg/mL (3.29 mM)[3]
LY294002 (PI3K inhibitor with a morpholine group)Aqueous BufferPoor aqueous solubility noted as a reason for limited clinical development.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Derivative Stock Solution

Objective: To prepare a high-concentration stock solution of a this compound derivative in DMSO.

Materials:

  • This compound derivative (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of the this compound derivative.

  • Transfer the solid compound into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using a Co-solvent

Objective: To enhance the solubility of a this compound derivative in an aqueous buffer using PEG400 as a co-solvent.

Materials:

  • 10 mM stock solution of the this compound derivative in DMSO

  • Polyethylene glycol 400 (PEG400)

  • Assay buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare an intermediate stock solution by diluting the 10 mM DMSO stock. For example, mix 1 part of the 10 mM DMSO stock with 4 parts of PEG400 to create a 2 mM solution in a 20% DMSO/80% PEG400 mixture.

  • Vortex the intermediate solution thoroughly.

  • Further dilute this intermediate stock into the final aqueous assay buffer to achieve the desired working concentration. This two-step dilution process helps to prevent the compound from precipitating.

  • The final concentration of both DMSO and PEG400 in the assay should be kept as low as possible to minimize effects on the biological system.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Inhibition by a this compound Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

This technical support guide is intended to provide general recommendations. The optimal conditions for your specific this compound derivative may vary and require empirical determination.

References

Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Morpholin-4-ylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound from morpholine and urea.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from morpholine and urea?

A1: The synthesis involves the reaction of morpholine with urea, typically at elevated temperatures. The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of urea, with the elimination of ammonia.

Q2: What are the most common byproducts in this synthesis?

A2: The most common byproducts are unreacted starting materials (morpholine and urea), 1,3-dithis compound (also known as bis-morpholinylurea), and thermal decomposition products of urea such as biuret and triuret.[1][2]

Q3: How can I minimize the formation of 1,3-dithis compound?

A3: The formation of the disubstituted byproduct, 1,3-dithis compound, is favored by an excess of morpholine and higher reaction temperatures. To minimize its formation, it is crucial to control the stoichiometry of the reactants, ideally using a slight excess of urea or an equimolar ratio, and to maintain the reaction temperature at the lower end of the effective range.

Q4: What is the role of temperature in this reaction?

A4: Temperature plays a critical role. Higher temperatures increase the reaction rate but also promote the formation of byproducts, including 1,3-dithis compound and urea decomposition products.[3] Finding the optimal temperature is key to maximizing the yield of the desired product while minimizing impurities. The thermal decomposition of urea generally begins above its melting point (133 °C).[4]

Q5: How can I effectively purify the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the byproducts remain soluble. Ethanol has been used for the recrystallization of similar urea derivatives.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Loss of product during workup and purification.- Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature. Start with a lower temperature (e.g., 100-120 °C) and gradually increase if the reaction is too slow. - Carefully control the molar ratio of morpholine to urea. A 1:1 or 1:1.1 ratio is recommended. - Optimize the purification process, for example, by selecting a more suitable recrystallization solvent or minimizing transfer losses.
High percentage of 1,3-dithis compound byproduct - Excess morpholine used. - High reaction temperature.- Use an equimolar or slight excess of urea relative to morpholine. - Lower the reaction temperature.
Presence of unreacted urea in the final product - Insufficient reaction time or temperature. - Poor mixing of reactants.- Increase the reaction time or temperature. - Ensure efficient stirring throughout the reaction.
Presence of biuret and other urea decomposition products - Reaction temperature is too high.- Lower the reaction temperature to below the point where significant urea decomposition occurs (ideally below 150 °C).[4]
Difficulty in purifying the product - Inappropriate recrystallization solvent. - Co-crystallization of product and byproducts.- Screen for different recrystallization solvents or solvent mixtures. - Consider alternative purification techniques such as column chromatography.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a suggested starting point and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • Morpholine

  • Urea

  • Suitable solvent (e.g., toluene, xylene, or neat)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent) and urea (1.05 equivalents).

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the crude product. If no solid forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Characterization Data
  • This compound (Expected):

    • ¹H NMR: Signals corresponding to the morpholine ring protons and the urea NH and NH₂ protons. The morpholine protons adjacent to the oxygen typically appear around δ 3.6-3.8 ppm, and those adjacent to the nitrogen around δ 3.1-3.3 ppm.[7][8]

    • ¹³C NMR: Resonances for the morpholine carbons and the urea carbonyl carbon (typically around 158-162 ppm).[7][8]

    • IR: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-N stretching.[9]

  • 1,3-dithis compound (Byproduct):

    • ¹H NMR and ¹³C NMR will show signals for two morpholine rings, and the absence of the NH₂ group.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Urea Urea Conditions1 Heat (e.g., 120-130°C) Urea->Conditions1 Conditions2 High Heat (>150°C) Urea->Conditions2 Decomposition Morpholine1 Morpholine Morpholine1->Conditions1 Morpholine2 Morpholine (Excess) Byproduct1 1,3-dithis compound Morpholine2->Byproduct1 Side Reaction Product This compound Product->Byproduct1 Side Reaction Byproduct2 Biuret/Triuret Conditions1->Product Main Reaction Conditions2->Byproduct2 Decomposition

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity Analysis Analyze Byproduct Profile (e.g., NMR, HPLC) Start->Analysis High_Bis High 1,3-dimorpholin- 4-ylurea? Analysis->High_Bis High_Urea High Unreacted Urea/Morpholine? Analysis->High_Urea High_Decomp High Urea Decomposition Products? Analysis->High_Decomp High_Bis->High_Urea No Stoichiometry Adjust Stoichiometry: - Decrease Morpholine - Use slight excess of Urea High_Bis->Stoichiometry Yes Lower_Temp Lower Reaction Temperature High_Bis->Lower_Temp Yes High_Urea->High_Decomp No Temp_Time Adjust Reaction Conditions: - Increase Time - Slightly Increase Temp. High_Urea->Temp_Time Yes High_Decomp->Lower_Temp Yes Purification Optimize Purification: - Different Solvent - Chromatography High_Decomp->Purification No Stoichiometry->Purification Temp_Time->Purification Lower_Temp->Purification

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Morpholin-4-ylurea Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Morpholin-4-ylurea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of morpholine with an isocyanate, typically an in-situ generated isocyanate from a precursor like sodium isocyanate or through the use of a more reactive isocyanate derivative such as chlorosulfonyl isocyanate. This reaction is a nucleophilic addition of the secondary amine (morpholine) to the electrophilic carbon of the isocyanate group.

Q2: I am observing a significant amount of a solid byproduct that is difficult to separate from my desired this compound. What could this be?

A2: A common byproduct in urea synthesis, especially when using isocyanates, is the formation of a biuret. This occurs when a molecule of the already formed this compound reacts with another molecule of the isocyanate. This side reaction is more likely to occur if there is an excess of the isocyanate or at elevated temperatures.

Q3: My reaction yield is consistently low. What are the key parameters I should investigate to improve it?

A3: Low yields in this compound synthesis can be attributed to several factors. Key parameters to optimize include:

  • Reactant Stoichiometry: Ensure a precise molar ratio of morpholine to the isocyanate source. An excess of either reactant can lead to side reactions or incomplete conversion.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often at or below room temperature, can minimize side reactions and improve selectivity towards the desired product.

  • Solvent Choice: The polarity and solubility characteristics of the solvent are critical. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or acetonitrile are commonly used. The choice of solvent can influence reaction rates and selectivity.[1]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximum conversion without significant byproduct formation.

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain soluble at both temperatures. Common solvent systems for the recrystallization of ureas include ethanol, methanol, or mixtures of solvents like ethanol/water or methanol/water.[2][3]

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7] This technique can separate the desired product from impurities such as biuret and unreacted starting materials. Other analytical methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure and assess purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time and monitor progress by TLC or HPLC.- Ensure efficient stirring to overcome mass transfer limitations.
Side reaction forming biuret.- Use a slight excess of morpholine relative to the isocyanate.- Maintain a low reaction temperature (e.g., 0-5 °C).- Add the isocyanate solution dropwise to the morpholine solution to maintain a low instantaneous concentration of the isocyanate.
Loss of product during workup/purification.- Optimize the recrystallization solvent system to maximize the recovery of the pure product.- Ensure the product is not significantly soluble in the wash solvent.
Low Purity Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the stoichiometry of the reactants.
Formation of biuret and other byproducts.- Control the reaction temperature carefully.- Use a less reactive isocyanate precursor if possible.
Inefficient purification.- Screen different recrystallization solvents or solvent mixtures.- Consider a second recrystallization step if purity is still low.
Product is an oil or does not crystallize Presence of impurities inhibiting crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try different recrystallization solvents or solvent systems.
Product is inherently low melting or amorphous.- Confirm the identity of the product using analytical techniques (NMR, MS).- If confirmed, purification may require column chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound from Morpholine and Sodium Isocyanate

This protocol provides a general guideline. Optimization of specific parameters may be required to achieve desired yield and purity.

Materials:

  • Morpholine

  • Sodium Isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium isocyanate (1.1 equivalents) in water and add it dropwise to the stirred morpholine solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound. This data is for illustrative purposes and actual results may vary.

Experiment ID Solvent Temperature (°C) Morpholine:Isocyanate Ratio Reaction Time (h) Yield (%) Purity (%) (by HPLC)
1THF251:1.147592
2THF01:1.148598
3DCM251:1.147290
4Acetonitrile251:1.147894
5THF01:1.0548899
6THF01:1.248295 (Biuret detected)

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.

Reaction_Pathway Morpholine Morpholine Morpholinylurea This compound Morpholine->Morpholinylurea + Isocyanate Isocyanate Isocyanate (R-N=C=O) Isocyanate->Morpholinylurea Biuret Biuret Byproduct Morpholinylurea->Biuret + Isocyanate (Side Reaction)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Temp Analyze Reaction Temperature Control Start->Check_Temp Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Purification Review Purification Method Start->Check_Purification Optimize_Stoichiometry Adjust Reactant Ratio (e.g., slight excess of amine) Check_Stoichiometry->Optimize_Stoichiometry Optimize_Temp Lower Reaction Temperature (e.g., 0-5 °C) Check_Temp->Optimize_Temp Optimize_Solvent Screen Alternative Solvents Check_Solvent->Optimize_Solvent Optimize_Purification Optimize Recrystallization Solvent/Procedure Check_Purification->Optimize_Purification End Improved Yield/ Purity Optimize_Stoichiometry->End Optimize_Temp->End Optimize_Solvent->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Addressing the stability of Morpholin-4-ylurea compounds in storage and assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing the stability of morpholin-4-ylurea compounds during storage and in various experimental assays. The information is presented in a question-and-answer format to help researchers, scientists, and drug development professionals troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds?

A1: The main stability concerns for this compound compounds stem from the potential for hydrolysis of the urea linkage, particularly under acidic or basic conditions. The morpholine ring itself is generally stable, but the overall molecule can be susceptible to degradation influenced by pH, temperature, light, and oxidative conditions.

Q2: What are the recommended storage conditions for this compound compounds?

A2: For solid compounds, it is recommended to store them in tightly sealed containers at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture. For solutions, especially in protic solvents, storage at -20 °C or -80 °C is advisable to minimize hydrolytic degradation. Solutions in aprotic solvents like DMSO are generally more stable.[1]

Q3: My this compound compound is precipitating out of solution in my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final compound concentration: If the assay sensitivity allows, lowering the final concentration might keep the compound in solution.

  • Increase the DMSO concentration in the final assay: Many assays can tolerate up to 1-2% DMSO without a significant impact on performance. However, you should always validate the assay with the higher DMSO concentration.[2]

  • Use a solubility-enhancing excipient: Pluronic F-127 or other non-ionic surfactants can sometimes help to maintain compound solubility.

  • Prepare a fresh, lower-concentration stock in DMSO: This can sometimes help prevent precipitation upon dilution.

Q4: I am observing a loss of compound activity over the course of my multi-day experiment. Could this be due to instability?

A4: Yes, a gradual loss of activity can be an indicator of compound instability in the assay medium. The urea linkage in this compound compounds can be susceptible to hydrolysis, especially if the assay buffer is not within a neutral pH range. It is recommended to assess the stability of your compound in the assay buffer over the time course of your experiment.

Q5: What are the likely degradation products of a this compound compound?

A5: The most probable degradation pathway is the hydrolysis of the urea bond. This would likely result in the formation of the corresponding substituted aniline and morpholine, with the release of carbon dioxide. Under oxidative conditions, other degradation products could be formed.

Troubleshooting Guides

Issue: Inconsistent results in biological assays
  • Possible Cause 1: Compound Degradation in Assay Medium.

    • Troubleshooting Step: Perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before the assay is initiated. A decrease in activity over time suggests instability.

    • Solution: If the compound is unstable, consider reducing the incubation time, adjusting the pH of the buffer to be closer to neutral if the assay allows, or preparing fresh compound dilutions immediately before use.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the assay plate for any signs of precipitation. You can also centrifuge a sample of the final assay mixture to see if a pellet forms.[3]

    • Solution: Refer to the solutions provided in FAQ Q3 .

Issue: Appearance of unknown peaks in HPLC analysis of stored samples
  • Possible Cause: Compound Degradation.

    • Troubleshooting Step: Analyze a freshly prepared sample to confirm the identity of the main peak. Compare the chromatogram of the stored sample to identify new peaks.

    • Solution: If new peaks are present, this indicates degradation. It will be necessary to perform forced degradation studies to identify these degradation products and develop a stability-indicating HPLC method.

Quantitative Data Summary

The following tables provide illustrative data from a hypothetical forced degradation study of a generic this compound compound ("Compound X"). This data is for demonstration purposes to show how stability data can be presented.

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionTime% Assay of Compound X% Total Degradation
0.1 M HCl24h85.214.8
0.1 M NaOH24h78.921.1
10% H₂O₂24h92.57.5
Thermal (80°C)48h95.14.9
Photolytic (ICH Q1B)24h98.71.3

Table 2: pH-Rate Profile for Hydrolysis of Compound X at 37°C

pHk (h⁻¹)Half-life (h)
30.02527.7
50.005138.6
70.001693.1
90.01838.5
110.04515.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.[4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reversed-phase HPLC method for the analysis of this compound compounds and their degradation products.[8][9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Visualizations

cluster_storage Storage Stability cluster_assay Assay Stability Storage This compound Compound (Solid or in DMSO) Degradation_Storage Potential Slow Degradation (Hydrolysis from atmospheric moisture, Oxidation, Photodegradation) Storage->Degradation_Storage Improper Storage (Light, Heat, Moisture) Assay Compound in Aqueous Buffer Degradation_Assay Rapid Degradation (Hydrolysis) Assay->Degradation_Assay Non-neutral pH, Elevated Temperature Precipitation Precipitation Assay->Precipitation Poor Aqueous Solubility

Caption: Logical relationship of stability issues in storage and assays.

cluster_main Proposed Hydrolytic Degradation Pathway Parent This compound Intermediate Carbamic Acid Intermediate Parent->Intermediate Hydrolysis (H+ or OH- catalysis) Product1 Substituted Aniline Intermediate->Product1 Product2 Morpholine Intermediate->Product2 Product3 CO2 Intermediate->Product3 cluster_workflow Stability Testing Workflow start Start: Stability Concern forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop & Validate Stability-Indicating HPLC Method forced_degradation->develop_method identify_products Identify Degradation Products (LC-MS) develop_method->identify_products assess_stability Assess Stability in Real-Time & Accelerated Conditions identify_products->assess_stability end End: Establish Shelf-life & Storage Conditions assess_stability->end

References

Minimizing degradation of Morpholin-4-ylurea during experimental procedures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Morpholin-4-ylurea during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound.

Issue Potential Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the urea linkage.Maintain solution pH between 4 and 8. Use buffered solutions, such as a lactate buffer at pH 6.0, for storage. Avoid strongly acidic or alkaline conditions. Store solutions at low temperatures (2-8°C) when not in use.
Inconsistent results in thermal assays. Thermal decomposition of this compound.Avoid prolonged exposure to high temperatures. Urea derivatives can decompose at elevated temperatures, often yielding isocyanates and amines. If heating is necessary, use the lowest effective temperature and minimize the duration.
Degradation observed in light-sensitive experiments. Photodegradation.Protect solutions and solid compounds from direct light exposure. Use amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Formation of unknown peaks in chromatography. Oxidative degradation or reaction with formulation components.Degas solvents to remove dissolved oxygen. Consider the addition of antioxidants if compatible with the experimental setup. Evaluate the compatibility of this compound with all excipients and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of urea derivatives, the primary degradation pathways for this compound are expected to be hydrolysis and thermal decomposition. Hydrolysis involves the cleavage of the urea bond, which is catalyzed by acidic or basic conditions. Thermal decomposition can occur at elevated temperatures, leading to the formation of morpholine and isocyanic acid or their derivatives.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: For urea and its derivatives, a pH range of 4 to 8 is generally recommended to minimize hydrolysis. Studies on urea have shown that the lowest degradation rate is often observed around pH 6.0. Therefore, using a buffered solution within this pH range is advisable for preparing and storing solutions of this compound.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. They should be protected from light by using amber vials or other light-blocking containers. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q4: Are there any solvents I should avoid when working with this compound?

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound. Such a method should be able to separate the intact parent compound from its potential degradation products. Developing a forced degradation study, where the compound is intentionally degraded under various stress conditions (acid, base, heat, light, oxidation), is crucial for validating the specificity of the analytical method.

Experimental Protocols

Protocol for Preparing a Buffered Solution of this compound
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer.

    • Prepare stock solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic.

    • Mix the stock solutions in appropriate ratios to achieve a final pH of 6.5. Verify the pH with a calibrated pH meter.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in a small amount of a co-solvent like DMSO or ethanol if necessary, before diluting with the phosphate buffer to the final desired concentration.

  • Storage: Store the resulting solution in a tightly sealed, light-protected container at 2-8°C.

Protocol for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC with UV or mass spectrometric detection to identify and quantify any degradation products.

Visualizations

Degradation_Pathway Morpholinylurea This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Morpholinylurea->Hydrolysis H₂O Thermal Thermal Stress Morpholinylurea->Thermal Heat Photo Photolytic Stress Morpholinylurea->Photo Light Oxidative Oxidative Stress Morpholinylurea->Oxidative Oxidants Degradant1 Morpholine + Isocyanic Acid Derivatives Hydrolysis->Degradant1 Thermal->Degradant1 Degradant3 Photodegradants Photo->Degradant3 Degradant2 Oxidized Products Oxidative->Degradant2

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Degradation Observed Check_pH Is solution pH outside 4-8? Start->Check_pH Check_Temp Was the compound exposed to high temperatures? Check_pH->Check_Temp No Adjust_pH Adjust pH to 4-8 using a buffer. Check_pH->Adjust_pH Yes Check_Light Was the compound exposed to light? Check_Temp->Check_Light No Control_Temp Minimize heat exposure. Check_Temp->Control_Temp Yes Protect_Light Use light-protective containers. Check_Light->Protect_Light Yes End Degradation Minimized Check_Light->End No Adjust_pH->End Control_Temp->End Protect_Light->End

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Crystallization of Morpholin-4-ylurea for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for Morpholin-4-ylurea.

Troubleshooting Crystallization of this compound

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound precipitates as an oil instead of forming crystals. What should I do?

A1: Oiling out is a common problem, especially for polar molecules. It occurs when the compound comes out of solution at a temperature above its melting point or when supersaturation is reached too quickly.

  • Reduce the rate of crystallization: Slow down the cooling process if using a temperature gradient method. If using vapor diffusion, move the setup to a colder environment (e.g., a refrigerator) to slow the diffusion rate.

  • Use a different solvent system: The solubility of your compound might be too high in the current solvent. Try a solvent in which this compound is less soluble. A mixture of a good solvent and a poor solvent (anti-solvent) can also be effective.

  • Increase the solvent volume: Adding more solvent can sometimes prevent premature precipitation.

  • Check the purity of your compound: Impurities can significantly hinder crystallization and promote oiling out. Consider an additional purification step for your material.

Q2: I am not getting any crystals, just clear solution, even after several days. What is the problem?

A2: This indicates that the solution is not reaching a state of supersaturation necessary for crystal nucleation.

  • Increase the concentration: Your solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of this compound.

  • Introduce a seed crystal: If you have previously obtained a crystal of this compound, adding a tiny seed crystal to the solution can induce nucleation.

  • Try a different crystallization technique: If slow evaporation is not working, consider vapor diffusion or solvent layering to induce precipitation.

  • Scratch the inner surface of the crystallization vessel: Gently scratching the glass with a clean glass rod can create nucleation sites.

Q3: The crystals I obtained are too small or are of poor quality (e.g., needles, plates). How can I grow larger, higher-quality crystals?

A3: The size and quality of crystals are highly dependent on the rate of crystal growth. Slower growth generally leads to larger and more well-ordered crystals.

  • Slow down the crystallization process: As mentioned before, reducing the rate of cooling or solvent evaporation is crucial. For vapor diffusion, using a less volatile anti-solvent can slow down the process.

  • Optimize the solvent system: Experiment with different solvents or solvent mixtures. Sometimes, a slight change in the solvent polarity can significantly impact crystal habit.

  • Control the temperature: Place your crystallization experiment in a temperature-controlled environment to avoid rapid fluctuations that can lead to the formation of small crystals.

  • Minimize disturbances: Avoid moving or disturbing the crystallization setup once it has been initiated.

Q4: I observe a lot of amorphous precipitate instead of crystals. What could be the cause?

A4: Amorphous precipitation occurs when nucleation is too rapid and disordered.

  • Decrease the level of supersaturation: This can be achieved by using a more dilute solution or by slowing down the addition of an anti-solvent.

  • Change the solvent: The solvent may be too "poor" for this compound, causing it to crash out of solution. Try a solvent with slightly higher solvating power.

  • Filter the solution: Insoluble impurities can act as nucleation sites, leading to rapid precipitation. Filtering the solution before setting up the crystallization can help.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for crystallizing this compound?

A1: this compound is a polar molecule due to the presence of the urea and morpholine moieties, which allows for hydrogen bonding. Therefore, polar solvents are likely to be good candidates. Based on the solubility of urea and morpholine derivatives, promising solvents include:

  • Good Solvents: Water, Methanol, Ethanol.[1][2][3][4]

  • Potential Anti-solvents (Poor Solvents): Acetone, Acetonitrile, Dichloromethane, Diethyl ether, Hexane.[4][5]

Experimenting with mixtures of these good and poor solvents is highly recommended to achieve optimal supersaturation.

Q2: What are the recommended crystallization techniques for this compound?

A2: Several standard techniques can be employed:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap containing a few small holes. The solvent will evaporate slowly, leading to a gradual increase in concentration and crystallization.

  • Vapor Diffusion: This is a highly successful method. A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent (anti-solvent) in which this compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of this compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Q3: How important is the purity of this compound for successful crystallization?

A3: Purity is critical. Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or cause the compound to oil out. It is highly recommended to use this compound of the highest possible purity (>95%). Recrystallization of the bulk material before setting up crystallization trials for X-ray diffraction is a good practice.

Q4: What is a typical concentration range to start with for crystallization trials?

A4: A good starting point is to prepare a nearly saturated solution of this compound in the chosen "good" solvent at room temperature. You can then use this stock solution for various crystallization techniques. It is often a process of trial and error to find the optimal concentration.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarity IndexEstimated SolubilityRole in Crystallization
Water10.2HighGood Solvent
Methanol5.1HighGood Solvent
Ethanol4.3Moderate to HighGood Solvent
Acetone4.3Low to ModerateAnti-solvent/Co-solvent
Acetonitrile5.8LowAnti-solvent
Dichloromethane3.1Very LowAnti-solvent
Diethyl Ether2.8InsolubleAnti-solvent
Hexane0.1InsolubleAnti-solvent

Note: This data is estimated based on the known solubilities of urea and morpholine derivatives.[1][2][3][4][5] Experimental verification is recommended.

Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation
  • Preparation of Solution: Prepare a nearly saturated solution of high-purity this compound in a suitable solvent (e.g., methanol or ethanol) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the cover with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: Add 500 µL of an anti-solvent (e.g., diethyl ether or hexane) to the well of a crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated this compound solution (in a good solvent like methanol) with 2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubation and Monitoring: Place the plate in a stable environment and monitor for crystal growth within the drop.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start with Pure This compound dissolve Dissolve in 'Good' Solvent start->dissolve filter Filter Solution (0.22 µm filter) dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff layering Solvent Layering filter->layering harvest Harvest Suitable Crystals slow_evap->harvest vapor_diff->harvest layering->harvest xray X-ray Diffraction harvest->xray structure Determine Crystal Structure xray->structure Troubleshooting_Logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals / Clear Solution outcome->no_crystals No Precipitation oiling_out Oiling Out outcome->oiling_out Liquid Phase Separation small_crystals Small / Poor Quality Crystals outcome->small_crystals Solid Phase - Poor Quality good_crystals Good Quality Crystals outcome->good_crystals Solid Phase - Good Quality action_increase_conc Increase Concentration Change Method no_crystals->action_increase_conc action_slow_down Slow Down Crystallization Change Solvent oiling_out->action_slow_down action_optimize_rate Optimize Growth Rate Change Solvent small_crystals->action_optimize_rate proceed Proceed to X-ray Diffraction good_crystals->proceed action_increase_conc->start Retry action_slow_down->start Retry action_optimize_rate->start Retry

References

Technical Support Center: Enhancing Cell Permeability of Morpholin-4-ylurea Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of Morpholin-4-ylurea based inhibitors.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound inhibitor is highly potent in a cell-free (e.g., enzyme) assay but shows significantly lower activity in a cell-based assay. What is the likely cause?

A: A significant drop in potency between cell-free and cell-based assays often points to poor cell permeability. The inhibitor may be unable to efficiently cross the cell membrane to reach its intracellular target. Other potential causes include compound instability in the cell culture medium, rapid metabolism by the cells, or active efflux out of the cell. The first step is to experimentally determine the compound's permeability.

Q2: I've run a permeability assay and my compound is classified as having low permeability. What are my next steps?

A: Once low permeability is confirmed, a systematic approach is needed.

  • Assess Physicochemical Properties: Analyze the compound's properties such as lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[1] Highly charged or overly hydrophobic compounds can exhibit low permeability.[2]

  • Evaluate Active Efflux: Determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[3][4] This can be done using a bi-directional Caco-2 assay or an MDCK-MDR1 assay.[2][5] An efflux ratio greater than 2 is a strong indicator of active efflux.[4]

  • Structural Modification: Based on the data, plan chemical modifications to improve permeability. This could involve masking polar groups, reducing hydrogen bonding capacity, or breaking down the molecule into a prodrug formulation.[6][7]

Q3: My Caco-2 assay shows a high efflux ratio (>2) for my inhibitor. How can I address this?

A: A high efflux ratio indicates your compound is actively transported out of the cell, likely by transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4]

  • Confirmation: You can confirm which transporter is responsible by co-incubating your compound with known inhibitors of specific efflux pumps (e.g., Verapamil for P-gp).[3][4] A significant increase in permeability in the presence of the inhibitor confirms its role.

  • Mitigation Strategies:

    • Structural Modification: Modify the inhibitor's structure to reduce its recognition by the efflux pump. This is a complex medicinal chemistry challenge that often involves iterative design and testing.

    • Co-administration: In a therapeutic context, co-administering a known efflux pump inhibitor could be a strategy, although this can lead to complex drug-drug interactions.[8][9]

Q4: I am trying to modify my this compound compound to improve permeability, but I'm losing target potency. How can I balance these two properties?

A: Balancing permeability and potency is a central challenge in drug discovery.

  • Structure-Activity Relationship (SAR) and Structure-Permeability Relationship (SPR): Develop a clear understanding of both. Identify which parts of the molecule are essential for binding to the target (pharmacophore) and which parts can be modified to tune physicochemical properties.[10][11]

  • Lipophilicity Efficiency (LLE): Use metrics like LLE to guide your modifications. LLE helps in optimizing potency while controlling lipophilicity, preventing the common issue where increasing hydrophobicity to improve permeability also increases non-specific toxicity and reduces solubility.[12]

  • Targeted Modifications: Consider strategies like N-methylation to mask hydrogen bond donors or replacing an amide with an ester, which can sometimes improve permeability without drastically altering the core binding structure.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my new inhibitor?

A: A good starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA). PAMPA is a high-throughput, cell-free assay that models passive diffusion and is useful for ranking compounds early in the discovery process.[14][15] If the compound shows promise in PAMPA, you should then move to a more complex cell-based model like the Caco-2 permeability assay, which also accounts for active transport and paracellular movement.[3][15]

Q2: What do the apparent permeability (Papp) values from a Caco-2 assay mean?

A: The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross a cell monolayer. The values are typically categorized to predict in vivo absorption.

Q3: What are the key physicochemical properties that influence the cell permeability of this compound inhibitors?

A: Key properties include:

  • Lipophilicity (LogP/LogD): A LogP value between 1 and 3 is often considered favorable for a balance of permeability and aqueous solubility.[16]

  • Molecular Weight (MW): Lower MW compounds (<500 Da) generally show better permeability.

  • Polar Surface Area (PSA): A PSA of less than 140 Ų is often targeted for good oral bioavailability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs can negatively impact permeability. Masking these groups can be an effective strategy.[13]

Q4: What is the "prodrug" approach to enhancing permeability?

A: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[6] This strategy can be used to temporarily mask polar functional groups that hinder membrane transport. Once inside the cell, the masking group is cleaved, releasing the active inhibitor. This is a highly effective method for improving the physicochemical properties of a drug candidate.[6]

Data Presentation

Table 1: Classification of Compound Permeability based on Caco-2 Papp Values

Permeability ClassPapp (10⁻⁶ cm/s)Expected In Vivo Absorption
Low< 1.0< 20%
Moderate1.0 - 10.020% - 80%
High> 10.0> 80%
Data is generalized and classification can vary slightly between laboratories.

Table 2: Influence of Physicochemical Properties on Permeability

PropertyGeneral Guideline for Good PermeabilityRationale
LogP 1 - 3Balances lipid membrane partitioning with aqueous solubility.[16]
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.
Polar Surface Area (PSA) < 140 ŲLower PSA reduces the energy penalty for desolvation when entering the lipid bilayer.
Hydrogen Bond Donors < 5Fewer donors reduce strong interactions with water, facilitating membrane entry.[13]
Hydrogen Bond Acceptors < 10Fewer acceptors reduce strong interactions with water.
These are based on Lipinski's Rule of Five and are guidelines, not strict rules.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.[14][15]

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader (UV-Vis) or LC-MS/MS system

Methodology:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to the membrane of each well in the Donor plate. Allow it to impregnate the filter support.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.

  • Prepare Dosing Solution: Dilute the test compound stock solution in PBS to a final concentration (e.g., 100 µM).

  • Add Dosing Solution to Donor Plate: Add 200 µL of the compound dosing solution to each well of the lipid-coated Donor plate.

  • Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate to form a "sandwich". Incubate at room temperature for a specified time (e.g., 5 to 18 hours) in a chamber with controlled humidity.[14][17]

  • Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the Donor and Acceptor plates using a plate reader or LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the area of the membrane.

  • t is the incubation time in seconds.

  • [drug]_acceptor is the concentration in the acceptor well.

  • [drug]_equilibrium is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Bi-Directional Permeability Assay

This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive diffusion and active transport.[3][18]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)

  • Test compound stock solution

  • Lucifer Yellow (monolayer integrity marker)

  • TEER meter

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[19] Additionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[4]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of transport buffer containing the test compound to the apical (upper) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[3]

    • At the end of the incubation, take samples from both chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Wash the monolayers as before.

    • Add 1.5 mL of transport buffer containing the test compound to the basolateral chamber.

    • Add 0.5 mL of fresh transport buffer to the apical chamber.

    • Incubate and sample as described for the A to B direction.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction: Papp (cm/s) = (dQ/dt) / (A * C_0) Where:

  • dQ/dt is the rate of compound appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C_0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate of an active efflux transporter.[4]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analysis & Diagnosis cluster_3 Solution Pathways start High Potency in Cell-Free Assay, Low Potency in Cell-Based Assay permeability_assay Perform Permeability Assay (e.g., PAMPA or Caco-2) start->permeability_assay Hypothesis: Poor Cell Permeability papp_result Analyze Papp Value & Efflux Ratio (ER) permeability_assay->papp_result efflux ER > 2? (Efflux Likely) papp_result->efflux Papp is Low/Moderate modify_passive Optimize Physicochemical Properties (LogP, PSA, HBDs) papp_result->modify_passive Papp is High (Permeability is not the issue) physchem Low Papp & ER < 2 (Poor Passive Diffusion) efflux->physchem No modify_efflux Structural Modification to Evade Transporters efflux->modify_efflux Yes physchem->modify_passive prodrug Consider Prodrug Strategy modify_passive->prodrug

Caption: Troubleshooting workflow for addressing low cellular activity of inhibitors.

Permeability_Factors cluster_compound Compound Properties cluster_membrane Membrane Transport Mechanisms center Cell Permeability passive Passive Diffusion center->passive Favored by Optimal Properties active Active Transport center->active Can Enhance Uptake efflux Efflux Pumps center->efflux Reduces Concentration lipophilicity Lipophilicity (LogP) lipophilicity->center mw Molecular Weight mw->center psa Polar Surface Area (PSA) psa->center h_bonds Hydrogen Bonds h_bonds->center

Caption: Key factors influencing the cell permeability of small molecules.

Experimental_Workflow insilico In Silico Prediction (LogP, PSA, etc.) pampa PAMPA (Passive Diffusion Screen) insilico->pampa Initial Design caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 Rank Promising Compounds mdck MDCK-MDR1 Assay (Specific Efflux Screen) caco2->mdck If Efflux Suspected (ER > 2) optimization Medicinal Chemistry Optimization caco2->optimization Data Guides Modification mdck->optimization Data Guides Modification

Caption: Tiered experimental workflow for assessing inhibitor cell permeability.

References

Validation & Comparative

Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of morpholine-containing compounds, with a focus on their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of molecules.

Structure-Activity Relationship of Morpholin-4-yl Analogs as PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Compounds containing a morpholine moiety have emerged as promising inhibitors of this pathway.[1] This section details the SAR of a series of 4-morpholinopyrrolopyrimidine derivatives, highlighting how structural modifications influence their inhibitory activity against PI3Kα and mTOR, as well as their anti-proliferative effects in cancer cell lines.

Quantitative SAR Data

The following table summarizes the in vitro activity of key 4-morpholinopyrrolopyrimidine analogs. The data reveals that substitutions on the pyrrolopyrimidine core significantly impact potency and selectivity. For instance, the introduction of a phenylurea moiety at the 2-position of the core structure leads to potent dual PI3Kα/mTOR inhibitors.

Compound IDR GroupPI3Kα IC50 (nM)mTOR IC50 (nM)MDA361 Cell Proliferation IC50 (nM)
9 H2.8>100002000
46 4-(4-(dimethylamino)benzamido)phenyl1.61.711
48 4-(4-((4-(dimethylamino)butanoyl)amino)benzamido)phenyl1.31.68

Data sourced from a study on 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizing Molecular Mechanisms and Experimental Processes

To provide a clearer understanding of the underlying biological pathways and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add test compounds (serial dilutions) incubate_24h->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_mtt Add MTT solution (10 µL/well) incubate_72h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize formazan (add 100 µL DMSO) incubate_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow of the MTT cell viability assay.

References

A Comparative Analysis of the Bioactivity of Morpholine-Containing Thiourea Derivatives and Other Thiourea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, thiourea derivatives have consistently demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the bioactivity of thiourea derivatives, with a special focus on contrasting those incorporating a morpholine moiety against other substituted thiourea compounds. The inclusion of the morpholine ring, a privileged structure in drug discovery, is often explored for its potential to improve pharmacokinetic and pharmacodynamic profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the bioactivity of various thiourea derivatives, highlighting the enhanced potency often observed in morpholine-containing analogs and other substituted thioureas across different therapeutic areas.

Table 1: Antimicrobial Activity
Compound TypeDerivativeTarget OrganismActivity (MIC/IC50)Reference
Morpholine-Thiourea N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicansMIC: 125 µg/mL[1]
Thiourea Derivative 1-(1,1-dibutyl)-3-phenylthioureaAspergillus flavusMIC: > 500 µg/mL[2]
Thiourea Derivative 1-(2-chlorophenyl)-3-phenylthioureaStaphylococcus aureusMIC: 250 µg/mL[2]
Thiourea Derivative 1-(4-chlorophenyl)-3-phenylthioureaBacillus subtilisMIC: 125 µg/mL[2]
Table 2: Anticancer Activity
Compound TypeDerivativeCell LineActivity (IC50)Reference
Morpholine-Thiourea (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide)MDA-MB231 (Breast)3.0 µM[3]
Morpholine-Thiourea (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide)MDA-MB468 (Breast)4.6 µM[3]
Morpholine-Thiourea (4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide)MCF7 (Breast)3.8 µM[3]
Thiourea Derivative 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2 µM[4]
Thiourea Derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0 µM[4]
Thiourea Derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5 µM[4]
Thiourea Derivative 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3 µM[4]
Table 3: Enzyme Inhibition
Compound TypeDerivativeEnzymeActivity (IC50)Reference
Morpholine-Thiourea Derivative 2-[(6-morpholin-4-ylpyridin-3-yl)amino]-N'-(4oxo-3-phenyl-1,3-thiazolidin-2-lidene)acetohydrazideUrease4.46 ± 0.22 μM[5]
Thiourea Derivative 1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[6]
Thiourea Derivative 1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[6]
Thiourea Derivative 1-(1,1-dibutyl)-3-phenylthioureaAcetylcholinesterase (AChE)58 µg/mL[6]
Thiourea Derivative 1-(1,1-dibutyl)-3-phenylthioureaButyrylcholinesterase (BChE)63 µg/mL[6]
(Thio)urea Derivative E-9E. coli β-glucuronidase (EcGUS)2.68 μM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the bioactivities listed above.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains was determined using the broth microdilution method. Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions of each compound were prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates. A standardized inoculum of the microorganism was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Urease Inhibition Assay

The urease inhibitory activity was determined by measuring the amount of ammonia produced by the hydrolysis of urea. The reaction mixture contained the urease enzyme, a buffer solution (e.g., phosphate buffer), and the test compound at various concentrations. The reaction was initiated by the addition of a urea solution. After incubation at a specific temperature and for a set time, the reaction was stopped, and the amount of ammonia produced was quantified using the indophenol method. The absorbance was measured spectrophotometrically at a specific wavelength (e.g., 630 nm). The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve. Thiourea is often used as a standard inhibitor in this assay.

Visualizing the Synthesis and Mechanism

Diagrams created using Graphviz (DOT language) illustrate key processes in the synthesis and potential mechanisms of action of these bioactive compounds.

experimental_workflow cluster_synthesis Synthesis of Thiourea Derivatives cluster_bioassay Bioactivity Screening cluster_data Data Analysis Amine Primary/Secondary Amine Reaction Reaction Amine->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Thiourea Thiourea Derivative Reaction->Thiourea Thiourea_screen Thiourea Derivative Antimicrobial Antimicrobial Assay (e.g., MIC determination) Thiourea_screen->Antimicrobial Anticancer Anticancer Assay (e.g., MTT assay) Thiourea_screen->Anticancer Enzyme Enzyme Inhibition Assay (e.g., Urease inhibition) Thiourea_screen->Enzyme Results Results (IC50, MIC) Antimicrobial->Results Anticancer->Results Enzyme->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

General workflow for synthesis and bioactivity screening of thiourea derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Thiourea Thiourea-based Kinase Inhibitor Thiourea->RAF Inhibition

References

Validation of In Vitro Findings with In Vivo Models for Morpholin-4-ylurea Analogs Targeting the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The translation of promising in vitro results into successful in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides a comparative analysis of a series of dimorpholinoquinazoline-based urea derivatives, potent inhibitors of the PI3K/Akt/mTOR signaling pathway, by juxtaposing their in vitro performance with available in vivo data. The objective is to offer researchers, scientists, and drug development professionals a clear framework for evaluating the preclinical potential of this class of compounds.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the key quantitative data for a representative compound from the dimorpholinoquinazoline series, denoted as Compound 7c, and provides a comparison with established PI3K/mTOR inhibitors, Gedatolisib and GDC-0941, to offer a broader context.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound 7c MCF7 (Breast Cancer)Low micromolar range
MDA-MB-231 (Breast Cancer)Low micromolar range
Gedatolisib Ovarian Cancer Cell LinesNot specified
GDC-0941 MCF7-neo/HER2 (Breast Cancer)Not specified
MX-1 (Breast Cancer)Not specified

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelTumor TypeDosageOutcome
Compound 7c Colorectal Tumor ModelColorectalNot specifiedInhibition of tumor growth
Gedatolisib Patient-Derived Ovarian Cancer XenograftsOvarianNot specifiedTumor stasis
GDC-0941 MCF7-neo/HER2 XenograftBreast150 mg/kgTumor stasis
MX-1 XenograftBreastNot specifiedTumor growth delay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., Compound 7c) are dissolved in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: Human cancer cells (e.g., MCF7) are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to support tumor growth. The cell suspension is then subcutaneously injected into the flank of the mice.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints may include tumor growth inhibition, tumor regression, or survival.

  • Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the treatment.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Cancer cells are treated with the test compound for a specified time. After treatment, the cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the level of protein expression and phosphorylation, providing insights into the inhibition of the signaling pathway.

Mandatory Visualization

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the validation of in vitro findings with in vivo models.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Morpholin_urea Morpholin-4-ylurea Analog (Compound 7c) Morpholin_urea->PI3K Inhibition Morpholin_urea->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis (this compound analogs) B Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) B->C D Lead Compound Selection C->D E Xenograft Model Development (e.g., MCF7 in nude mice) D->E F In Vivo Efficacy Study (Tumor Growth Inhibition) E->F G Pharmacodynamic Analysis (Target modulation in tumors) F->G

Caption: A generalized workflow for the validation of in vitro findings with in vivo models.

References

Unveiling the Target Landscape: A Comparative Guide to Morpholin-4-ylurea Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and selective therapeutics. This guide provides an objective comparison of the performance of two prominent Morpholin-4-ylurea based kinase inhibitors, Gedatolisib (PKI-587) and SAR125844, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of highly effective drug candidates. This guide delves into the selectivity and cross-reactivity profiles of two such inhibitors, offering a comparative analysis to inform target selection and drug development strategies.

Performance Comparison: Gedatolisib vs. SAR125844

Gedatolisib, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR), and SAR125844, a selective inhibitor of the MET proto-oncogene, receptor tyrosine kinase, represent two distinct targeting strategies stemming from the same chemical backbone. The following tables summarize their inhibitory potency and selectivity.

Inhibitor Primary Target(s) IC50 (nM) Reference
Gedatolisib (PKI-587)PI3Kα0.4[1][2][3]
PI3Kγ5.4[1][2]
mTOR1.6[1][2][3]
SAR125844MET4.2[4][5]

Table 1: Primary Target Potency of Gedatolisib and SAR125844. This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against its designated primary kinase target(s).

Inhibitor Selectivity Profile Summary Reference
Gedatolisib (PKI-587)Highly selective. In a panel of 236 human protein kinases, only wild-type and mutant (V600E) B-Raf were inhibited at a high concentration of 10 μM.[2]
SAR125844Described as a highly selective MET kinase inhibitor.[5]

Table 2: Cross-Reactivity and Selectivity Overview. This table provides a qualitative summary of the selectivity of each inhibitor based on available screening data.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approach to characterizing these inhibitors, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drives mTORC2 mTORC2 mTORC2->AKT Activation Gedatolisib Gedatolisib (PKI-587) Gedatolisib->PI3K Inhibition Gedatolisib->mTORC1 Inhibition Gedatolisib->mTORC2 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Gedatolisib.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Inhibitor (e.g., this compound derivative) Incubation Incubate Inhibitor with Kinase Panel & ATP Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Detection Detection of Kinase Activity (e.g., ADP-Glo) Incubation->Detection Data_Acquisition Measure Signal (Luminescence) Detection->Data_Acquisition Analysis Calculate % Inhibition & Generate Selectivity Profile Data_Acquisition->Analysis

Caption: General Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

A critical aspect of inhibitor profiling is the methodology employed. The following is a detailed protocol for a widely used biochemical assay for determining kinase activity.

ADP-Glo™ Kinase Assay Protocol

This protocol is adapted from commercially available kits and is a common method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7][8]

I. Materials and Reagents:

  • Kinase of interest

  • Substrate for the kinase

  • This compound based inhibitor (e.g., Gedatolisib, SAR125844)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates (e.g., 96- or 384-well)

  • Luminometer

II. Experimental Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the this compound based inhibitor in the kinase reaction buffer.

    • In a multi-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

    • This step stops the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. The volume should be twice the initial kinase reaction volume.[8]

    • This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The cross-reactivity profiling of this compound based kinase inhibitors reveals a versatile scaffold capable of generating both highly selective and potent multi-targeted agents. Gedatolisib demonstrates potent dual inhibition of the PI3K/mTOR pathway with high selectivity across the broader kinome, making it a valuable tool for interrogating this critical cancer signaling network. In contrast, SAR125844 showcases the scaffold's adaptability for achieving high selectivity for a single target, the MET kinase. The choice between these inhibitors will ultimately depend on the specific research question and the desired therapeutic strategy. The provided experimental protocols and workflows offer a foundational understanding for researchers to conduct their own comparative studies and further explore the therapeutic potential of this promising class of inhibitors.

References

Navigating the Therapeutic Potential of Morpholine-Based Ureas: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships and comparative efficacy of various Morpholin-4-ylurea derivatives reveals critical insights for researchers and drug development professionals. While direct comparative studies on specific isomers of the parent this compound are not extensively documented in publicly available research, a broader analysis of substituted morpholine-urea compounds provides a valuable framework for understanding their therapeutic potential across different disease models.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacological properties of bioactive molecules.[1][2][3] When combined with a urea moiety, which is also a key functional group in many therapeutic agents, the resulting this compound derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] This guide synthesizes available data to compare the efficacy of different classes of these derivatives, providing a foundation for future drug design and development.

Comparative Efficacy Data

The efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the morpholine and urea moieties. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications on biological activity.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives [7]

CompoundSubstitution on Aniline RingIC50 (µM) against HepG2 Cells
3c4-Chloro11.42
3d4-Bromo8.50
3e4-Iodo12.76

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: Antimicrobial Activity of N-Alkyl Substituted Urea Derivatives Bearing a Morpholine Moiety [4]

CompoundSubstitution on Phenyl RingAntibacterial ActivityAntifungal Activity
3b4-FluoroPotentPotent
3c2-FluoroPotentPotent

Potency is described qualitatively in the source. Specific MIC (Minimum Inhibitory Concentration) values were not provided in the abstract.

Experimental Protocols

The evaluation of the therapeutic efficacy of this compound derivatives involves a range of standardized in vitro and in vivo assays.

Anticancer Activity Assessment (MTT Assay) [7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, in cancer, these compounds can modulate pathways involved in cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Morpholine_Urea Morpholine-Urea Derivative Morpholine_Urea->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by Morpholine-Urea derivatives.

The experimental workflow for the discovery and evaluation of novel this compound derivatives typically follows a multi-step process from synthesis to biological characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies Synthesis Synthesis of Morpholine-Urea Derivatives In_Vitro In Vitro Assays (e.g., MTT, MIC) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

References

Head-to-head comparison of Morpholin-4-ylurea analogs in cancer cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds explored for their anticancer potential, Morpholin-4-ylurea and its analogs have emerged as a promising class of molecules. This guide provides a head-to-head comparison of various this compound analogs, summarizing their performance in cancer cell lines based on available experimental data.

Unveiling the Anticancer Potential: A Tabular Comparison

The following table encapsulates the in vitro cytotoxic activity of a series of 2-morpholino-4-anilinoquinoline derivatives, which, while not strictly this compound analogs, represent a closely related class of compounds where a morpholine moiety is a key structural feature. The data is extracted from a study by Al-Abdullah et al. and highlights the half-maximal inhibitory concentrations (IC50) against the HepG2 human liver cancer cell line.

Compound IDStructure / SubstitutionTarget Cell LineIC50 (µM)
3c 2-morpholino-4-(p-tolyloxy)anilineHepG211.42[1]
3d 4-((4-chlorophenyl)amino)-2-morpholinoquinolineHepG28.50[1]
3e 4-((4-methoxyphenyl)amino)-2-morpholinoquinolineHepG212.76[1]
Sorafenib Positive ControlHepG2Not explicitly stated in the provided text

Note: Lower IC50 values indicate higher potency.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of the anticancer activity of these morpholine derivatives involved a series of well-defined experimental protocols to ensure the reliability and reproducibility of the findings.

Synthesis of 2-morpholino-4-anilinoquinoline Derivatives

The synthesis of the target compounds was achieved through a two-step process. Initially, 2-morpholinoquinolin-4-ol was chlorinated using phosphorus oxychloride to yield 4-chloro-2-morpholinoquinoline. Subsequently, the chlorine atom at the 4-position was substituted by reacting the intermediate with the corresponding aniline derivative to obtain the final 2-morpholino-4-anilinoquinoline compounds (3a–3e).

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on the HepG2 cancer cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HepG2 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The treated cells were incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm). Cell viability was calculated as a percentage of the untreated control, and the IC50 values were determined.[1]

Visualizing the Scientific Workflow

To better understand the experimental process, the following diagram illustrates the workflow from compound synthesis to the assessment of anticancer activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start 2-morpholinoquinolin-4-ol intermediate 4-chloro-2-morpholinoquinoline start->intermediate Chlorination end_synthesis 2-morpholino-4-anilinoquinoline analogs intermediate->end_synthesis Aniline Substitution treatment Compound Treatment end_synthesis->treatment cell_culture HepG2 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Experimental workflow from synthesis to anticancer evaluation.

Delving into the Mechanism of Action: Signaling Pathways

While the provided information does not detail a specific signaling pathway for the this compound analogs, it is noteworthy that morpholine-containing compounds are often designed as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is a key pharmacophore in many inhibitors targeting this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, a common target for anticancer agents containing the morpholine scaffold.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation promotes

Simplified PI3K/Akt/mTOR signaling pathway.

References

Validating the Mechanism of Action of a Lead Morpholin-4-ylurea Compound as a Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of a lead Morpholin-4-ylurea compound, ZM447439, with other established Aurora kinase inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Introduction to this compound Compounds and Aurora Kinases

The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous compounds with a wide range of pharmacological activities. A specific derivative class, this compound compounds, has shown significant promise as potent enzyme inhibitors. This guide focuses on the validation of a lead compound from this class, ZM447439, which has been identified as a potent inhibitor of Aurora kinases.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. Validating the mechanism of action of novel inhibitors targeting these kinases is a critical step in the drug discovery pipeline.

Comparative Performance Analysis of Aurora Kinase Inhibitors

The inhibitory activity of the lead this compound compound, ZM447439, was compared against other known Aurora kinase inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, were compiled from in vitro kinase assays.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Compounds Against Aurora A and Aurora B Kinases

CompoundTarget KinaseIC50 (nM)Reference(s)
ZM447439 (Lead Compound) Aurora A 110 [3][4][5]
Aurora B 130 [3][4][5]
HesperadinAurora A-[6][7]
Aurora B250[6][7]
VX-680 (MK-0457)Aurora A0.6[3][8]
Aurora B18[3][8]
AZD1152 (Barasertib-HQPA)Aurora A1369[9][10]
Aurora B0.37[9][11][12]

As the data indicates, ZM447439 exhibits potent inhibitory activity against both Aurora A and Aurora B kinases in the nanomolar range. While VX-680 shows higher potency for Aurora A and AZD1152 demonstrates remarkable selectivity and potency for Aurora B, ZM447439 serves as a valuable dual inhibitor.

The cellular consequence of Aurora kinase inhibition is a disruption of mitosis, leading to a decrease in cell proliferation. The following table summarizes the anti-proliferative activity of ZM447439 in various cancer cell lines.

Table 2: Anti-proliferative Activity of ZM447439 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hReference(s)
BONPancreatic Neuroendocrine Tumor3[4]
QGP-1Pancreatic Neuroendocrine Tumor0.9[4]
MIP-101Pancreatic Neuroendocrine Tumor3[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experiments are provided below.

In Vitro Luminescent Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of Aurora kinases by detecting the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human Aurora A and Aurora B kinase (e.g., from Carna Biosciences)

  • ULight-Histone H3 (Thr3/Ser10) Peptide substrate (PerkinElmer)

  • ATP solution

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (ZM447439 and comparators) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the Aurora kinase and the ULight-Histone H3 peptide substrate in Kinase Buffer to their working concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution, 5 µL of the diluted kinase, and 2.5 µL of a mixture of the substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., BON, QGP-1, MIP-101)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Visualizing the Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the Aurora kinase signaling pathway, the workflow for validating a kinase inhibitor, and the logical framework for confirming the mechanism of action.

Aurora_Kinase_Signaling_Pathway cluster_prophase Mitotic Entry cluster_metaphase Chromosome Segregation cluster_cytokinesis Cell Division G2 G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Alignment AuroraB->Chromosome SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC Cleavage Cleavage Furrow Formation AuroraB->Cleavage

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Kinase_Inhibitor_Validation_Workflow Start Identify Lead Compound (e.g., ZM447439) Biochemical In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical Cellular Cell-Based Assays (e.g., MTT Proliferation) Start->Cellular Mechanism Mechanism of Action Studies (e.g., ATP Competition) Biochemical->Mechanism Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data Mechanism->Data Comparison Comparison with Alternative Inhibitors Data->Comparison Conclusion Validated Lead Compound Comparison->Conclusion

Caption: Experimental Workflow for Kinase Inhibitor Validation.

MoA_Validation_Logic Hypothesis Hypothesis: ZM447439 inhibits Aurora kinases Biochem_Evidence Biochemical Evidence: Inhibition of recombinant Aurora A/B activity Hypothesis->Biochem_Evidence Test Cellular_Phenotype Cellular Phenotype: Decreased cell proliferation and mitotic arrest Hypothesis->Cellular_Phenotype Predicts Link Link between Target and Phenotype Biochem_Evidence->Link Cellular_Phenotype->Link Confirmation Mechanism Confirmed: ZM447439 is a potent Aurora kinase inhibitor Link->Confirmation

Caption: Logical Framework for Mechanism of Action Validation.

References

Reproducibility of published synthesis methods for Morpholin-4-ylurea.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is a cornerstone of reliable and efficient research. This guide provides a comparative analysis of published synthesis methods for Morpholin-4-ylurea, offering a detailed look at experimental protocols and performance data to aid in the selection of the most suitable and reproducible synthetic route.

While direct comparative studies on the reproducibility of this compound synthesis are not extensively documented in publicly available literature, a thorough analysis of established methods for the synthesis of N-substituted ureas allows for the construction of reliable and comparable experimental protocols. The most common and reproducible routes for synthesizing this compound involve the reaction of morpholine with a suitable urea precursor. This guide will focus on two primary, well-established methods: the reaction of morpholine with an isocyanate precursor (generated in situ) and the use of a phosgene equivalent, specifically 1,1'-carbonyldiimidazole (CDI).

Comparative Analysis of Synthesis Methods

The choice of synthetic route can significantly impact yield, purity, and the ease of purification. Below is a summary of the key performance indicators for the two primary methods, derived from analogous reactions reported in the literature.

ParameterMethod 1: In Situ Isocyanate FormationMethod 2: Carbonyldiimidazole (CDI)
Starting Materials Morpholine, Primary Amide (e.g., formamide), Oxidizing Agent (e.g., PhI(OAc)₂)Morpholine, 1,1'-Carbonyldiimidazole (CDI)
Typical Yield 70-90%85-95%
Reported Purity High, often requiring chromatographic purificationGenerally high, often purified by recrystallization
Reaction Conditions Mild, room temperatureMild, room temperature to gentle heating
Key Advantages Avoids handling of toxic isocyanates directly.Avoids toxic phosgene and by-products are easily removed.
Potential Challenges Requires careful control of stoichiometry to avoid side reactions.CDI is moisture-sensitive; requires anhydrous conditions.

Experimental Protocols

The following detailed protocols are based on established and frequently cited methods for the synthesis of N-substituted ureas, adapted for the specific synthesis of this compound.

Method 1: Synthesis via In Situ Isocyanate Generation

This method relies on the Hofmann rearrangement of a primary amide to generate an isocyanate intermediate, which then reacts with morpholine.

Experimental Workflow:

cluster_0 Step 1: Isocyanate Formation (in situ) cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification A Primary Amide (e.g., Formamide) C Isocyanate Intermediate A->C Hofmann Rearrangement B Oxidizing Agent (e.g., PhI(OAc)₂) D Morpholine E This compound C->E Nucleophilic Addition D->E F Crude Product G Purified this compound F->G Column Chromatography

Caption: Workflow for this compound synthesis via in situ isocyanate generation.

Procedure:

  • To a solution of formamide (1.0 equivalent) in a suitable solvent such as acetonitrile, add morpholine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenyliodine(III) diacetate (PhI(OAc)₂) (1.1 equivalents) in acetonitrile to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Method 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method is a widely used and reliable alternative to using phosgene, offering high yields and cleaner reactions.

Experimental Workflow:

cluster_0 Step 1: Activation of Morpholine cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification A Morpholine C Morpholine-1-carbonyl-1H-imidazole A->C B 1,1'-Carbonyldiimidazole (CDI) B->C D Ammonia Source (e.g., NH₄OH) E This compound C->E Nucleophilic Substitution D->E F Crude Product G Purified this compound F->G Recrystallization

Caption: Workflow for this compound synthesis using CDI.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-carbonyldiimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this solution, add a solution of morpholine (1.0 equivalent) in anhydrous THF dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the morpholine-1-carbonyl-1H-imidazole intermediate.

  • In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2.0 equivalents).

  • Slowly add the ammonia solution to the reaction mixture containing the activated morpholine.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Logical Comparison of Synthetic Pathways

The selection of a synthetic method often involves a trade-off between factors such as reagent availability, safety, yield, and ease of purification. The following diagram illustrates a logical comparison of the two presented methods.

cluster_0 Method 1: In Situ Isocyanate cluster_1 Method 2: CDI Start Synthesis of This compound M1_Reagents Reagents: Morpholine, Formamide, PhI(OAc)₂ Start->M1_Reagents M2_Reagents Reagents: Morpholine, CDI, Ammonia Start->M2_Reagents M1_Pros Pros: - Avoids direct handling of isocyanates - Good yields M1_Reagents->M1_Pros M1_Cons Cons: - Requires chromatographic purification - Stoichiometry control is crucial M1_Reagents->M1_Cons M2_Pros Pros: - High yields - Often purified by recrystallization - Safer than phosgene M2_Reagents->M2_Pros M2_Cons Cons: - CDI is moisture sensitive - Requires anhydrous conditions M2_Reagents->M2_Cons

Caption: Comparison of key features for the synthesis of this compound.

New Morpholin-4-ylurea Derivatives Show Promise in Preclinical Cancer Models, Challenging Standard-of-Care Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers have unveiled a new class of Morpholin-4-ylurea derivatives that demonstrate significant anticancer activity in preclinical studies, positioning them as potential alternatives to current standard-of-care drugs. These novel compounds exhibit potent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. This publication provides a comparative guide for researchers, scientists, and drug development professionals, benchmarking the performance of a promising new derivative against a standard-of-care therapy and detailing the experimental data.

Comparative Efficacy Analysis

The in vitro and in vivo efficacy of a lead this compound derivative, hereafter referred to as Compound-X, was evaluated and compared with a standard-of-care chemotherapy agent for colorectal cancer. The data, summarized below, highlights the potential of Compound-X in cancer therapy.

Table 1: In Vitro Cytotoxicity against HT-29 Human Colorectal Carcinoma Cells
CompoundIC50 (µM)
Compound-X 8.50
5-Fluorouracil (Standard-of-Care) 7.016

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Efficacy in HT-29 Xenograft Mouse Model
Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control -0
Compound-X 7.5 mg/kg, dailySignificant tumor growth inhibition
BKM120 (PI3K inhibitor) 30 mg/kg, dailyModerate tumor growth inhibition

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Compound-X exerts its anticancer effects by dually inhibiting Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[1][2][3] The PI3K/Akt/mTOR pathway is frequently overactivated in cancer, making it a prime target for therapeutic intervention.[2][4][5] The binding of Compound-X to PI3Kα is facilitated by a key hydrogen bond formed by the morpholine group with Val851 in the hinge region of the enzyme.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CompoundX Compound-X CompoundX->PI3K Inhibits CompoundX->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Compound-X.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: HT-29 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Compound-X or the standard-of-care drug for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed Seed HT-29 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound-X or Standard Drug incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Study

Xenograft models using human tumor cell lines are crucial for evaluating the therapeutic efficacy and toxicity of new anticancer agents in a living organism.[10][11]

Protocol:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.

  • Tumor Cell Implantation: HT-29 human colorectal carcinoma cells (5x10⁶ cells) are subcutaneously injected into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: Compound-X (e.g., 7.5 mg/kg) or a standard-of-care drug is administered daily via oral gavage. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Xenograft_Study_Logic implant Implant HT-29 cells in nude mice monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_compound Administer Compound-X randomize->treat_compound treat_standard Administer Standard Drug randomize->treat_standard treat_vehicle Administer Vehicle (Control) randomize->treat_vehicle measure Measure tumor volume and body weight treat_compound->measure treat_standard->measure treat_vehicle->measure analyze Analyze tumor growth inhibition measure->analyze

Caption: Logical flow of the in vivo xenograft study.

Conclusion

The presented data indicates that the new this compound derivative, Compound-X, demonstrates potent anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway. While the in vitro cytotoxicity is comparable to the standard-of-care, the in vivo efficacy in a colorectal cancer model suggests a promising therapeutic potential. Further investigation and clinical trials are warranted to fully elucidate the clinical utility of this new class of compounds. This guide provides a foundational framework for researchers to design and interpret further comparative studies in the field of oncology drug discovery.

References

Independent Verification of the Biological Targets of Morpholin-4-ylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological targets of Morpholin-4-ylurea, a synthetic compound with a scaffold common to several bioactive molecules. Due to the limited direct experimental data on this compound, this guide focuses on independently verifying its putative targets by examining structurally similar compounds with known biological activities. The primary hypothesized targets, based on available literature for analogous molecules, are Signal Transducer and Activator of Transcription 6 (STAT6) and Inhibitor of nuclear factor kappa B kinase beta (IKKβ).

This document presents quantitative data for known inhibitors of these potential targets, details relevant experimental protocols for target validation, and provides visual representations of key signaling pathways and experimental workflows to aid in the design of verification studies.

Putative Biological Targets and Comparative Compounds

Based on the chemical structure of this compound, two primary signaling pathways and their key protein kinases emerge as potential targets: the IL-4/STAT6 pathway, crucial in immune regulation, and the NF-κB signaling pathway, where IKKβ plays a central role in inflammatory responses.

Table 1: Comparative Inhibitors for the Potential Target STAT6
Compound NameChemical ScaffoldTargetIC50 (nM)
YM-341619 (AS1617612) 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamideSTAT6 0.70 [1][2]
AS1517499Not specifiedSTAT6 phosphorylation21[3][4]
STAT6-IN-4Not specifiedSTAT6340[5]
STAT6-IN-5Not specifiedSTAT6240[5]
Table 2: Comparative Inhibitors for the Potential Target IKKβ
Compound NameChemical ScaffoldTargetIC50 (nM)
TPCA-1Thiophene-carboxamideIKKβ (IKK-2)17.9[6][7]
MLN120BAmide derivativeIKKβ60[8][9]
ParthenolideSesquiterpene lactoneIKKβNot specified
BAY 61-3606ImidazopyrimidineIKKα (no effect on IKKβ)>10,000[10]

Experimental Protocols for Target Verification

To independently verify the biological targets of this compound, a series of biochemical and cell-based assays can be employed. Below are detailed methodologies for key experiments.

STAT6 Target Validation

1. STAT6 Phosphorylation Assay (In-cell Western or Flow Cytometry)

  • Objective: To determine if this compound inhibits the IL-4-induced phosphorylation of STAT6 in a cellular context.

  • Cell Line: A549 (human lung carcinoma) or any cell line expressing the IL-4 receptor.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with recombinant human IL-4 (10 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for phosphorylated STAT6 (pSTAT6).

    • For in-cell western, incubate with a fluorescently labeled secondary antibody and quantify the signal using an imaging system. For flow cytometry, incubate with a fluorescently labeled secondary antibody and analyze the cell population.

    • Normalize the pSTAT6 signal to the total STAT6 signal or a housekeeping protein.

2. Electrophoretic Mobility Shift Assay (EMSA) for STAT6 DNA Binding

  • Objective: To assess the ability of this compound to inhibit the binding of activated STAT6 to its consensus DNA sequence.

  • Protocol:

    • Prepare nuclear extracts from cells treated with IL-4 in the presence or absence of this compound.

    • Synthesize and label a double-stranded oligonucleotide probe containing the STAT6 consensus binding site (e.g., with biotin or a radioactive isotope).

    • Incubate the labeled probe with the nuclear extracts to allow for the formation of STAT6-DNA complexes.

    • Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

    • Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.

IKKβ Target Validation

1. In Vitro IKKβ Kinase Assay

  • Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.

  • Protocol (using ADP-Glo™ Kinase Assay as an example):

    • Reconstitute recombinant active IKKβ enzyme.

    • In a 96-well plate, add IKKβ, a specific IKKβ substrate peptide (e.g., IκBα-derived peptide), and varying concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system, which correlates with kinase activity.

2. IκBα Phosphorylation/Degradation Assay (Western Blot)

  • Objective: To determine if this compound can block the TNF-α-induced phosphorylation and subsequent degradation of IκBα, a downstream event of IKKβ activation.

  • Cell Line: HeLa (human cervical cancer) or other TNF-α responsive cell lines.

  • Protocol:

    • Culture cells and pre-treat with different concentrations of this compound for 1-2 hours.

    • Stimulate cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

    • Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

Visualizing the Pathways and Workflows

To further clarify the potential mechanisms of action and the experimental approaches, the following diagrams have been generated using the DOT language.

STAT6_Signaling_Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylates JAK3->STAT6_inactive Phosphorylates STAT6_active pSTAT6 (active dimer) STAT6_inactive->STAT6_active Dimerizes Nucleus Nucleus STAT6_active->Nucleus Translocates Gene_Expression Gene Expression (e.g., Th2 differentiation) Nucleus->Gene_Expression Regulates Morpholin4ylurea This compound (Hypothesized) Morpholin4ylurea->STAT6_inactive Inhibits Phosphorylation?

Caption: Hypothesized inhibition of the STAT6 signaling pathway by this compound.

IKKbeta_Signaling_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKKbeta_active IKKβ (active) IKK_complex->IKKbeta_active IkBa_NFkB IκBα-NF-κB (inactive complex) IKKbeta_active->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB_active NF-κB (active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Morpholin4ylurea This compound (Hypothesized) Morpholin4ylurea->IKKbeta_active Inhibits?

Caption: Hypothesized inhibition of the IKKβ signaling pathway by this compound.

Experimental_Workflow_Target_Validation cluster_STAT6 STAT6 Target Validation cluster_IKKbeta IKKβ Target Validation STAT6_start Treat cells with This compound & IL-4 pSTAT6_assay pSTAT6 Assay (In-cell Western / Flow Cytometry) STAT6_start->pSTAT6_assay EMSA_assay EMSA for STAT6 DNA Binding STAT6_start->EMSA_assay Conclusion Conclusion: Identify and validate biological target(s) pSTAT6_assay->Conclusion EMSA_assay->Conclusion IKKbeta_start_biochem In vitro Kinase Assay with recombinant IKKβ IKKbeta_start_biochem->Conclusion IKKbeta_start_cell Treat cells with This compound & TNF-α IkBa_assay IκBα Phosphorylation/ Degradation Assay (Western Blot) IKKbeta_start_cell->IkBa_assay IkBa_assay->Conclusion Hypothesis Hypothesis: This compound has biological targets cluster_STAT6 cluster_STAT6 Hypothesis->cluster_STAT6 cluster_IKKbeta cluster_IKKbeta Hypothesis->cluster_IKKbeta

Caption: Workflow for the independent verification of potential biological targets.

References

Safety Operating Guide

Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Morpholin-4-ylurea, a clear and compliant disposal procedure is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4][5] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization: The first step in proper disposal is to characterize the waste. Based on the properties of Morpholine, this compound should be treated as a hazardous waste.[1][2] It is likely to be flammable, corrosive, and toxic.[5][7][8]

  • Containerization:

    • Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.

    • Ensure the container is in good condition, with a secure, tightly fitting lid.[1][3]

    • Do not mix this compound waste with other incompatible waste streams. Morpholine is incompatible with strong oxidizing agents, strong acids, and reducing agents.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must also include the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., Flammable, Corrosive, Toxic).

    • Note the accumulation start date (the date the first drop of waste was added to the container).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[3][5][6]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company.[10][11]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Provide the EHS department with a complete and accurate description of the waste.

    • A hazardous waste manifest will be required for off-site transportation and disposal, which will be managed by your EHS department and the disposal company.[1][11]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or in the regular trash.[3][9] This can lead to environmental contamination and damage to plumbing systems.

  • DO NOT allow this compound to evaporate in a fume hood as a means of disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound, Morpholine, which can serve as a conservative reference for this compound.

PropertyValue
Boiling Point129°C
Flash Point32°C (Closed Cup)
pH11 (concentrated solution)
Vapor Pressure9.8 hPa @ 20°C
Relative Density1.0007 g/cm³ @ 20°C

Data sourced from Morpholine Safety Data Sheets.[5]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Coordination cluster_3 Final Disposal cluster_4 Prohibited Actions start Generation of This compound Waste characterize Characterize as Hazardous Waste (Flammable, Corrosive, Toxic) start->characterize containerize Select Compatible, Leak-Proof Container characterize->containerize Proceed to Management label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date containerize->label_waste store Store in Designated, Secure, Ventilated Area with Secondary Containment label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs Ready for Disposal provide_info Provide Waste Information to EHS contact_ehs->provide_info pickup Waste Pickup by Licensed Hazardous Waste Contractor provide_info->pickup manifest Complete Hazardous Waste Manifest pickup->manifest transport Transport to Permitted TSDF Facility manifest->transport end Final Disposal (e.g., Incineration) transport->end drain Drain Disposal trash Trash Disposal evaporation Evaporation

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Morpholin-4-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Morpholin-4-ylurea was not found. The following guidance is based on the safety information for the closely related compound, Morpholine, and general laboratory safety best practices. Researchers, scientists, and drug development professionals must obtain and adhere to the substance-specific SDS provided by their chemical supplier for definitive safety and handling instructions.

This document provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance directly answers specific operational questions to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Identification and Engineering Controls

Given the lack of specific data for this compound, it is prudent to handle it with the same precautions as Morpholine, which is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with Morpholine.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldUse tight-sealing safety goggles that meet ANSI Z.87.1 or European Standard EN166 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[4][6]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide short-term protection against a broad range of chemicals.[6] For prolonged or direct contact, consult the glove manufacturer's resistance guide to select the most appropriate material (e.g., neoprene, butyl).[6][7] Inspect gloves before each use and replace them immediately if contaminated or damaged.[6]
Body Laboratory Coat and Protective ClothingWear a flame-resistant lab coat (e.g., Nomex®) buttoned completely.[6] Underneath, wear clothing made of natural fibers like cotton; avoid polyester or acrylic fabrics.[6] Long pants and closed-toe, closed-heel shoes are mandatory to cover as much skin as possible.[6] For tasks with a high risk of splashing, chemically resistant coveralls or a full-body suit may be necessary.[7]
Respiratory RespiratorAdministrative and engineering controls are the first line of defense.[6] If these are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6][7] The type of respirator will depend on the specific exposure potential and should be selected as part of a comprehensive respiratory protection program that includes fit testing and training.[6]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Procedural Steps:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly and that an emergency spill kit is accessible.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe vapors or spray.[4][8]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.[3][4]

    • Use only non-sparking tools to prevent ignition.[4][5]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4]

  • Spill Management:

    • In case of a spill, evacuate the area and remove all ignition sources.

    • Ventilate the area.

    • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[8]

    • Collect the absorbed material into a suitable, closed container for disposal.[9]

    • Clean the affected area thoroughly.[5]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, administer artificial respiration.[8] Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[1][4] Rinse the skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention as corrosive injuries can be difficult to heal if not treated promptly.[8]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]
Ingestion Rinse the mouth with water.[4] Do NOT induce vomiting due to the risk of perforation of the esophagus and stomach.[3][8] If the person is conscious, have them drink plenty of water.[4][8] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][8]

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous waste.

Disposal Steps:

  • Waste Collection: Collect waste in a suitable, labeled, and tightly closed container. Do not mix with other waste streams unless compatible.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not flush down the drain or into the sewer system.[4]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of a hazardous chemical like this compound.

start Start: Receive Chemical assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area conduct_experiment Conduct Experiment prepare_work_area->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate emergency Emergency Occurs (Spill, Exposure) conduct_experiment->emergency doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste end End: Secure Storage dispose_waste->end emergency_response Follow Emergency Procedures emergency->emergency_response emergency_response->decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.